(+)-Copalol
Description
Properties
CAS No. |
10395-43-4 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m0/s1 |
InChI Key |
NERNKRPBSOBEHC-ATPOGHATSA-N |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to Labdane-Related Diterpenoids
An In-Depth Technical Guide to the Biosynthetic Pathway of (+)-Copalol
Executive Summary
This compound is a bicyclic diterpene alcohol belonging to the large and structurally diverse family of labdane-related diterpenoids. These molecules are of significant interest to researchers and drug development professionals due to their wide range of biological activities and their role as precursors to more complex, high-value compounds. Understanding the biosynthetic pathway of this compound is critical for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide provides a detailed analysis of the core biosynthetic pathway, focusing on the enzymatic conversion of the universal precursor, geranylgeranyl diphosphate (GGPP), into this compound. It includes a quantitative analysis of the key enzymatic step, detailed experimental protocols for pathway analysis, and a visualization of the biosynthetic logic.
Diterpenes are a class of C20 natural products derived from the precursor geranylgeranyl diphosphate (GGPP).[1] The labdane-related diterpenoids are a major subgroup characterized by a bicyclic decalin core.[2] The biosynthesis of this core structure is the defining step for the entire superfamily and is catalyzed by a class of enzymes known as copalyl diphosphate synthases (CPS). These enzymes produce stereochemically distinct versions of copalyl diphosphate (CPP), namely (+)-CPP, ent-CPP, and syn-CPP.[2] The specific stereochemistry of the CPP intermediate dictates the vast diversity of downstream diterpene structures.[2] This guide focuses on the pathway leading to this compound, which originates from the (+)-CPP intermediate.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a two-step process starting from the linear C20 isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).
-
Cyclization of GGPP: The first committed step is the cyclization of GGPP to form the stable bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This complex isomerization reaction is catalyzed by a (+)-copalyl diphosphate synthase, which is a Class II diterpene synthase.[3][4]
-
Dephosphorylation: The resulting (+)-CPP is then dephosphorylated to yield the final alcohol product, this compound. This step can be catalyzed in vivo by endogenous phosphatases or can occur during experimental workup.
Key Enzyme: (+)-Copalyl Diphosphate Synthase
The enzyme responsible for producing the (+)-CPP precursor is a (+)-copalyl diphosphate synthase (EC 5.5.1.12).[3] A well-characterized example is the bifunctional abietadiene synthase from the grand fir, Abies grandis (AgAS).[5]
-
Structure and Function: AgAS is a bifunctional enzyme with three distinct domains (α, β, and γ).[2][5] It possesses two separate active sites that catalyze two sequential cyclizations.[4]
-
Class II Active Site: Located between the β and γ domains, this site is responsible for the protonation-initiated cyclization of GGPP to form (+)-CPP.[2][5]
-
Class I Active Site: Located within the α domain, this site catalyzes the subsequent ionization-dependent cyclization of (+)-CPP to form abietadiene isomers.[2][5] The (+)-CPP intermediate diffuses freely from the Class II site to the Class I site.
-
-
Catalytic Mechanism: The Class II cyclization of GGPP to (+)-CPP proceeds via acid-base catalysis.[5]
-
Protonation: The reaction is initiated by the protonation of the terminal C14=C15 double bond of GGPP by a general acid catalyst.[5] This forms a tertiary carbocation.
-
Carbocation Cascade: A series of sequential cyclizations, driven by the addition of internal double bonds, leads to the bicyclic labdane skeleton.[5]
-
Deprotonation: The reaction is terminated by a deprotonation step, yielding the stable (+)-CPP product. In the (+)-CPS from AgAS, a distinct tyrosine-histidine dyad has been identified as the catalytic base responsible for this final step.[2]
-
Quantitative Pathway Analysis
Quantitative analysis of enzyme kinetics and metabolic output is crucial for understanding pathway efficiency and for designing metabolic engineering strategies. The following table summarizes key quantitative data related to the biosynthesis of copalol stereoisomers.
| Parameter | Value | Organism / Enzyme | Notes |
| Enzyme Kinetics for (+)-CPP Formation | Data for the Class II activity of bifunctional abietadiene synthase (AgAS).[5] | ||
| Km (for GGPP) | 0.5 ± 0.1 µM | Abies grandis | Michaelis constant for the substrate GGPP.[5] |
| kcat | 1.1 ± 0.1 s⁻¹ | Abies grandis | Catalytic turnover number.[5] |
| Metabolic Engineering Product Titer | For context, this is the highest reported titer for a related stereoisomer, ent-copalol, in a heterologous host. | ||
| ent-copalol Titer | 35.6 mg/L | Saccharomyces cerevisiae | Achieved through pathway optimization and expression of an ent-CPS from Andrographis paniculata. |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of the this compound biosynthetic pathway.
In Vitro (+)-Copalyl Diphosphate Synthase Activity Assay
This protocol outlines the steps to measure the activity of a purified (+)-CPS enzyme in vitro.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol).
-
10 mM MgCl₂.
-
1 mM DTT (Dithiothreitol).
-
20 µM (E,E,E)-geranylgeranyl diphosphate (GGPP) as the substrate.
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding 5 µg of the purified recombinant (+)-CPS enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 0.5 M EDTA (pH 8.0).
-
-
Product Dephosphorylation:
-
To facilitate extraction and GC analysis, the diphosphate product must be converted to its alcohol form. Add 5-10 units of a phosphatase (e.g., bovine alkaline phosphatase) to the mixture.
-
Incubate at 37°C for 2-3 hours or overnight at room temperature.
-
-
Product Extraction:
-
Extract the resulting this compound from the aqueous mixture by adding an equal volume (1 mL) of an organic solvent (e.g., n-hexane or ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic phase. Repeat the extraction two more times to ensure complete recovery.
-
-
Sample Preparation for Analysis:
-
Pool the organic extracts and dry the solvent under a gentle stream of nitrogen gas.
-
Resuspend the dried residue in a small, known volume (e.g., 50-100 µL) of hexane for GC-MS analysis.
-
Product Identification and Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile and semi-volatile compounds like diterpene alcohols.
-
Instrumentation:
-
A GC system equipped with a mass spectrometer detector (e.g., single quadrupole or ion trap).
-
Capillary Column: A non-polar column such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is typically used.
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify this compound in the chromatogram by comparing its retention time and mass spectrum to an authentic chemical standard.
-
The mass spectrum of copalol will show a characteristic fragmentation pattern, including a molecular ion (M⁺) at m/z 290.
-
Quantification can be performed by creating a calibration curve with a known standard and integrating the peak area of the target compound.
-
Mandatory Visualizations
Biosynthetic Pathway Diagram
Caption: The two-step enzymatic conversion of GGPP to this compound.
Experimental Workflow Diagram
Caption: Standard experimental workflow for enzyme activity and product analysis.
References
- 1. Assembly-Line Catalysis in Bifunctional Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The need for enzymatic steering in abietic acid biosynthesis: gas-phase chemical dynamics simulations of carbocation rearrangements on a bifurcating potential energy surface. | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Insights into Diterpene Cyclization from Structure of Bifunctional Abietadiene Synthase from Abies grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
A Technical Guide to the Isolation of (+)-Copalol from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Copalol, a labdane diterpene, has garnered interest within the scientific community for its potential biological activities and as a valuable chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the isolation and purification of this compound from plant sources. It details the biosynthetic origins of this natural product, outlines a general experimental workflow for its extraction and purification, and presents quantitative data where available. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in working with this compound.
Introduction
Diterpenes are a diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Among these, the labdane-type diterpenes are characterized by a bicyclic core structure and are precursors to a wide array of more complex diterpenoids. This compound is a member of this family, and its stereochemistry makes it a significant target for both isolation from natural sources and chemical synthesis. While its enantiomer, ent-copalol, is a well-known precursor to andrographolide in Andrographis paniculata, and the diastereomer, syn-copalol, is found in other plant species, the isolation of this compound itself has been less frequently documented. Recent genomic studies have identified switchgrass (Panicum virgatum) as a promising source of this compound due to the presence of the requisite biosynthetic enzymes.[1]
Biosynthesis of this compound
The biosynthesis of this compound begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is formed through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. A specific class II diterpene synthase, a (+)-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[2] Subsequently, a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, or a phosphatase can dephosphorylate (+)-CPP to yield this compound.[3] The proposed biosynthetic pathway is illustrated in the diagram below.
References
- 1. Functional Diversity of Diterpene Synthases in the Biofuel Crop Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of switchgrass (Panicum virgatum L.) PvKSL1 as a levopimaradiene/abietadiene‐type diterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of (+)-Copalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies and analytical data involved in the chemical structure elucidation of (+)-copalol, a bicyclic labdane diterpenoid alcohol. The process of determining the structure of a natural product is a systematic investigation that combines spectroscopic analysis, chemical degradation, and stereochemical determination. This document outlines the logical workflow, presents key quantitative data, and details the experimental protocols integral to this process.
Overview of the Elucidation Strategy
The structure elucidation of a natural product like this compound follows a multi-step, logical pathway. The initial steps involve isolation and purification, followed by the determination of the molecular formula. Subsequently, a combination of spectroscopic techniques is employed to identify functional groups and piece together the carbon skeleton. Finally, the relative and absolute stereochemistry is determined.
Caption: Figure 1. General Workflow for Structure Elucidation.
Molecular Formula and Unsaturation
The first crucial step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, from which the elemental composition can be deduced.
Table 1: Molecular Formula and HRMS Data
| Parameter | Data | Interpretation |
| Molecular Formula | C₂₀H₃₄O | Indicates a diterpenoid (C₂₀) |
| Exact Mass | 290.260965 Da | Calculated for C₂₀H₃₄O |
| HRMS (M⁺) | m/z 290.2610 (example) | Consistent with the proposed molecular formula |
| Degree of Unsaturation | 4 | Indicates the presence of rings and/or double bonds |
The degree of unsaturation (DoU) is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2). For C₂₀H₃₄O, DoU = 20 + 1 - (34/2) = 4. This suggests a combination of four rings and/or π-bonds.
Spectroscopic Data and Interpretation
Spectroscopic analysis is the cornerstone of structure elucidation. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Key IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Assignment | Implication |
| ~3300-3500 | Strong, Broad | O-H stretch | Presence of an alcohol functional group |
| ~3070 | Medium | =C-H stretch | Alkene C-H bond (sp² hybridized) |
| ~2850-2960 | Strong | C-H stretch | Alkane C-H bonds (sp³ hybridized) |
| ~1645 | Medium | C=C stretch | Presence of a carbon-carbon double bond |
| ~890 | Strong | =C-H bend | Suggests a 1,1-disubstituted (exocyclic) alkene |
The IR spectrum strongly indicates that copalol is an alcohol containing at least one double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which can reveal structural motifs.
Table 3: Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z Value | Relative Intensity | Possible Fragment | Interpretation |
| 290 | Moderate | [M]⁺ | Molecular Ion |
| 272 | High | [M - H₂O]⁺ | Loss of water, characteristic of an alcohol |
| 257 | High | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl group after dehydration |
| 137 | Base Peak | [C₁₀H₁₇]⁺ | Retro-Diels-Alder fragmentation of the decalin ring |
The facile loss of water confirms the alcohol functionality. The fragmentation pattern is consistent with a bicyclic diterpene structure containing a decalin ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for assembling the carbon skeleton and determining connectivity.
Table 4: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| 149.1 | C | C-8 |
| 140.5 | CH | C-13 |
| 122.8 | CH | C-14 |
| 109.4 | CH₂ | C-17 |
| 59.5 | CH₂ | C-15 |
| 57.9 | CH | C-9 |
| 45.8 | CH | C-5 |
| 42.7 | CH₂ | C-3 |
| 38.2 | CH₂ | C-1 |
| 38.1 | CH₂ | C-12 |
| 36.8 | C | C-10 |
| 33.6 | C | C-4 |
| 33.3 | CH₃ | C-18 |
| 31.6 | CH₂ | C-7 |
| 24.5 | CH₂ | C-6 |
| 23.7 | CH₂ | C-11 |
| 22.4 | CH₃ | C-20 |
| 22.2 | CH₃ | C-19 |
| 19.2 | CH₂ | C-2 |
| 16.6 | CH₃ | C-16 |
Table 5: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Const. (J, Hz) | Assignment |
| 5.25 | t | 1H | 7.0 | H-14 |
| 4.69 | s | 1H | - | H-17a |
| 4.52 | s | 1H | - | H-17b |
| 4.15 | d | 2H | 7.0 | H-15 |
| 2.05 | m | 2H | - | H-12 |
| 1.68 | s | 3H | - | H-16 |
| 0.87 | s | 3H | - | H-20 |
| 0.81 | s | 3H | - | H-19 |
| 0.68 | s | 3H | - | H-18 |
Assembling the Structure with 2D NMR
Two-dimensional NMR experiments are critical for establishing the connectivity of the atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings (typically over 2-3 bonds), while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds.
Caption: Figure 2. Key HMBC and COSY Correlations in this compound.
-
Side Chain Construction: The COSY correlation between the olefinic proton H-14 (δ 5.25) and the methylene protons H-15 (δ 4.15) establishes the allyl alcohol moiety. HMBC correlations from the methyl protons H-16 (δ 1.68) to carbons C-13, C-14, and C-15 confirm the attachment of the methyl group at C-13 and complete the side chain structure.
-
Bicyclic Core Construction: HMBC correlations are key to assembling the decalin ring system. For example, correlations from the exocyclic methylene protons H-17 (δ 4.69, 4.52) to C-7, C-8, and C-9 place the double bond at C-8. Correlations from the singlet methyl protons (H-18, H-19, H-20) to their neighboring carbons establish the full connectivity of the bicyclic core.
Determination of Stereochemistry
Relative Stereochemistry
The relative configuration of the stereocenters is typically determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). For labdane diterpenes, key NOE correlations reveal the cis or trans fusion of the decalin rings and the orientation of the substituents. For this compound, which has a normal labdane skeleton, the key stereochemical features are the trans ring fusion and the equatorial orientation of the side chain at C-9.
Absolute Configuration
Determining the absolute configuration is the final step and establishes the molecule as the (+) enantiomer. Several methods can be employed:
-
X-ray Crystallography: If a suitable crystal can be formed, this method provides an unambiguous determination of the absolute configuration.
-
Chiroptical Methods: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used. The experimental spectrum is compared to spectra of known compounds or to theoretical spectra calculated using quantum chemistry methods.
-
Chemical Correlation: The natural product can be chemically converted to a compound of known absolute configuration, or vice versa.
-
Mosher's Ester Analysis: This NMR-based method can be used to determine the configuration of the chiral alcohol center at C-15.
For this compound, the "normal" prefix in the labdane nomenclature implies a specific absolute configuration at the stereocenters of the decalin core. The positive sign of its optical rotation further distinguishes it from its enantiomer, (-)-copalol.
Table 6: Chiroptical Data
| Parameter | Value |
| Specific Rotation | A positive value, though not consistently reported in recent literature, would be observed for the dextrorotatory enantiomer. |
Experimental Protocols
General
All solvents used for spectroscopic measurements should be of high purity (deuterated for NMR). Glassware should be thoroughly dried.
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization Method: Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass of the molecular ion.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and introduced into the instrument via direct infusion or LC-MS.
-
Data Analysis: The accurate mass of the molecular ion peak is used to calculate the elemental composition using the instrument's software.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A thin film of the neat sample is prepared on a salt plate (e.g., NaCl or KBr). Alternatively, a solution in a solvent like chloroform (CHCl₃) can be used in a suitable cell.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
1D NMR (¹H, ¹³C, DEPT): Standard pulse programs are used. For ¹³C NMR, a sufficient relaxation delay (e.g., 2 seconds) is used to ensure accurate integration for quantitative purposes if needed.
-
2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse sequences are used. For HMBC, the experiment is typically optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.
Conclusion
The structure of this compound (C₂₀H₃₄O) has been unequivocally established through a systematic application of modern spectroscopic techniques. HRMS confirmed the molecular formula, while IR spectroscopy identified the key alcohol and alkene functional groups. A detailed analysis of 1D and 2D NMR data, particularly COSY and HMBC correlations, allowed for the complete assembly of the bicyclic labdane skeleton and the allylic alcohol side chain. The final determination of the absolute stereochemistry confirms the identity of the natural product as the dextrorotatory enantiomer. This comprehensive approach exemplifies the standard workflow for the structural elucidation of novel natural products.
The Stereochemical Landscape of Labdane Diterpenes: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Labdane-type diterpenes represent a vast and structurally diverse class of natural products, isolated from a wide array of sources including plants, fungi, and marine organisms.[1] Their bicyclic core, derived from the cyclization of geranylgeranyl diphosphate, serves as a scaffold for extensive chemical modifications, leading to a multitude of compounds with significant biological activities.[2][3] These activities, ranging from anti-inflammatory and antimicrobial to cytotoxic effects, are often intrinsically linked to the molecule's precise three-dimensional arrangement.[4][5] This technical guide provides an in-depth exploration of the core stereochemistry of labdane diterpenes, detailing the methodologies used for its determination and the profound impact of stereoisomerism on biological function.
The Core Labdane Skeleton: Normal vs. ent-Labdane Series
The fundamental structure of labdane diterpenes is a bicyclic decalin ring system with a side chain at position C-9. The biogenetic pathway dictates that the relative stereochemistry at the ring junctions (C-5 and C-10) is typically trans.[1] However, the absolute configuration of the chiral centers gives rise to two distinct enantiomeric series: the normal-labdanes and the ent-labdanes (enantiomeric-labdanes).
The stereochemistry of the initial bicyclic intermediate, copalyl diphosphate (CPP), is determined by a class II diterpene synthase (diTPS). This enzyme facilitates the protonation-dependent cyclization of geranylgeranyl diphosphate (GGPP). Subsequent action by a class I diTPS generates the final diterpene skeleton.[6] The conformation of GGPP within the enzyme's active site dictates whether a normal-CPP or an ent-CPP is formed, thus setting the absolute stereochemistry for all derived compounds.[2][5]
Caption: Biosynthetic pathway to normal and ent-labdane diterpenes.
Methodologies for Stereochemical Determination
Elucidating the absolute and relative stereochemistry of labdane diterpenes is crucial for structure-activity relationship (SAR) studies and drug development. A combination of spectroscopic, chiroptical, and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for determining the planar structure and relative stereochemistry.
-
¹H and ¹³C NMR: Provide the carbon-hydrogen framework. Characteristic chemical shifts for the angular methyl groups (C-18, C-19, C-20) and the side chain can offer initial clues about the labdane skeleton.[7][8]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the spin systems within the rings and side chain.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most powerful NMR technique for determining relative stereochemistry. NOE correlations are observed between protons that are close in space (typically < 5 Å), allowing for the assignment of axial and equatorial substituents and the relative orientation of stereocenters. For example, NOE correlations between the axial methyl group at C-10 (H₃-20) and other axial protons (e.g., H-18) can confirm the trans-fusion of the decalin rings.[7][9]
-
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute configuration of a molecule.[10] It provides an unambiguous 3D structure, revealing the precise spatial arrangement of every atom.
The key output for determining absolute stereochemistry is the Flack parameter. For data collected with Cu-Kα radiation, a Flack parameter value close to 0 for the correct enantiomer confirms the assigned absolute configuration with high confidence.[1]
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.
-
VCD Spectroscopy: Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] The experimental VCD spectrum is compared with the computationally predicted spectrum for a specific enantiomer (e.g., using Density Functional Theory, DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[12][13]
-
Optical Rotation (OR): The measurement of specific rotation ([α]D) is a classical chiroptical method. While a single OR value is not sufficient to assign an unknown structure, it can be a powerful correlative tool. By comparing the sign and magnitude of the specific rotation of a new compound with those of known, structurally similar labdanes, a tentative assignment of its absolute configuration (i.e., whether it belongs to the normal or ent series) can be made.[9][14]
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// Edges Isolation -> NMR [label="Primary Analysis"]; NMR -> Planar; Planar -> {Xray, VCD, OR} [label="Methods for Absolute Configuration"]; Xray -> Absolute [label="Definitive"]; VCD -> Absolute [label="In Solution"]; OR -> Absolute [label="Correlative"]; Absolute -> Final; }
Caption: General experimental workflow for stereochemical determination.
Quantitative Spectroscopic and Chiroptical Data
The following tables summarize representative spectroscopic data for a normal-labdane and an ent-labdane diterpene, illustrating how these values can be used in structural elucidation.
Table 1: ¹H and ¹³C NMR Data for Representative Labdane Diterpenes.
| Position | 8R,19-dihydroxylabd-13E-en-15-oic acid (Normal) ¹ | (E)-labda-8(17),12-diene-15,16-dial (ent-labdane) ² |
| δC (ppm) | δH (ppm, mult., J in Hz) | |
| 1 | 38.9 | 0.88, 1.45 |
| 2 | 19.3 | 1.55 |
| 3 | 35.2 | 1.05, 1.35 |
| 4 | 37.7 | - |
| 5 | 49.2 | 1.05 |
| 6 | 20.3 | 1.75, 1.85 |
| 7 | 37.9 | 1.35, 1.55 |
| 8 | 74.2 | - |
| 9 | 59.9 | 1.12 |
| 10 | 44.5 | - |
| 11 | 23.6 | 1.95, 2.05 |
| 12 | 41.5 | 2.25 |
| 13 | 163.4 | - |
| 14 | 114.5 | 5.72 (s) |
| 15 | 170.4 | - |
| 16 | 12.1 | 2.18 (s) |
| 17 | 24.0 | 1.16 (s) |
| 18 | 24.0 | 0.84 (s) |
| 19 | 71.9 | 3.12 (d, 11.0), 3.43 (d, 11.0) |
| 20 | 16.1 | 0.74 (s) |
| References: ¹[7], ²[8] |
Table 2: Specific Rotation Values for Selected Labdane Diterpenes.
| Compound | Series | Specific Rotation [α]D | Solvent | Reference |
| Galangalditerpene A | Normal | -13.8° | CHCl₃ | [15] |
| Galangalditerpene B | Normal | -2.8° | CHCl₃ | [15] |
| Chlorolabdan C | Normal | +19.9° | MeOH | [9] |
| Hispanolone | ent-labdane | -33.0° | CHCl₃ | [16] |
| Scoparic acid | ent-labdane | -93.0° | Pyridine | [14] |
Experimental Protocols: A Generalized Approach
Protocol for NMR-Based Structure Elucidation
-
Sample Preparation: Dissolve 1-5 mg of the purified labdane diterpene in ~0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: Record a suite of NMR spectra on a high-field spectrometer (≥400 MHz).
-
Standard 1D: ¹H, ¹³C, and DEPT-135.
-
Standard 2D: gCOSY, gHSQC, gHMBC, and NOESY (or ROESY).
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Structure Elucidation:
-
Use ¹³C and DEPT spectra to determine the number of methyl, methylene, methine, and quaternary carbons.
-
Assemble molecular fragments using COSY and HMBC correlations.
-
Assign the relative stereochemistry of all chiral centers based on key spatial correlations observed in the NOESY spectrum.
-
Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: Grow a single, high-quality crystal of the compound (typically 0.1-0.3 mm in size) by slow evaporation from a suitable solvent or solvent system.[17]
-
Crystal Mounting: Mount the selected crystal on a goniometer head.[10]
-
Data Collection:
-
Place the crystal in a diffractometer equipped with a radiation source (e.g., Mo-Kα or Cu-Kα) and a detector (e.g., CCD).[10]
-
Collect diffraction data over a range of angles by rotating the crystal in the X-ray beam.
-
-
Data Reduction and Structure Solution:
-
Process the raw diffraction data to obtain a set of reflection intensities.[10]
-
Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.
-
-
Structure Refinement:
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters.
-
For a non-centrosymmetric space group, refine the Flack parameter to determine the absolute configuration. A value near zero confirms the assignment.[10]
-
Protocol for VCD-Based Absolute Configuration Assignment
-
Sample Preparation: Prepare a solution of the chiral labdane diterpene at a suitable concentration in an appropriate solvent (e.g., CDCl₃).
-
Experimental Spectra Acquisition: Record the IR and VCD spectra using an FTIR-VCD spectrometer.[11]
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or semi-empirical methods).[12][13]
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G*).[12][13]
-
Calculate the theoretical IR and VCD spectra for one enantiomer. The final spectrum is a Boltzmann-weighted average of the spectra of the most stable conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the sign and relative intensity of the major bands allows for the unambiguous assignment of the absolute configuration.
Stereochemistry and Biological Activity: The MAPK Signaling Pathway
The stereochemical configuration of labdane diterpenes can dramatically influence their interaction with biological targets. A pertinent example is their anti-inflammatory activity. Lipopolysaccharide (LPS) in macrophages can trigger an inflammatory response by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Certain labdane diterpenes have been shown to exert anti-inflammatory effects by inhibiting this pathway. The precise stereochemistry of the diterpene is critical for its ability to bind to upstream kinases or other regulatory proteins, thereby preventing the phosphorylation and activation of key MAPK members like p38, JNK, and ERK.[18] This inhibition subsequently suppresses the expression of iNOS and COX-2, reducing the inflammatory response.[18]
// Nodes LPS [label="LPS", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; TLR4 [label="TLR4 Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; Upstream [label="Upstream\nKinases", fillcolor="#FFFFFF", fontcolor="#202124"]; p38 [label="p38", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Pp38 [label="P-p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PJNK [label="P-JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PERK [label="P-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TF [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#FFFFFF", fontcolor="#202124"]; Genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, Cytokines)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Response [label="Inflammatory Response", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Labdane [label="Labdane Diterpene\n(Specific Stereoisomer)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> Upstream; Upstream -> {p38, JNK, ERK} [label="Phosphorylation"]; p38 -> Pp38; JNK -> PJNK; ERK -> PERK; {Pp38, PJNK, PERK} -> TF [label="Activation"]; TF -> Genes [label="Increased Expression"]; Genes -> Response;
Labdane -> Upstream [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Proposed mechanism of anti-inflammatory action via MAPK pathway.
Conclusion
The stereochemistry of labdane diterpenes is a critical determinant of their chemical identity and biological function. A multi-technique approach, integrating NMR for relative configuration, X-ray crystallography for definitive absolute assignment, and chiroptical methods for in-solution confirmation, is essential for complete structural characterization. As demonstrated by their interaction with key inflammatory pathways like MAPK, understanding the precise 3D architecture of these molecules is paramount for the development of new therapeutic agents derived from this versatile class of natural products. This guide provides the foundational knowledge and methodological framework necessary for researchers to confidently navigate the complex stereochemical landscape of labdane diterpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myweb.ttu.edu [myweb.ttu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. hindsinstruments.com [hindsinstruments.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New brominated labdane diterpenes from the red alga Laurencia obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 18. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of (+)-Copalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Copalol, a bicyclic labdane-type diterpene, represents a significant scaffold in natural product chemistry. While its enantiomer, ent-copalol, is recognized as a crucial precursor in the biosynthesis of andrographolide, a compound with notable pharmacological activities, the biological profile of this compound itself remains largely unexplored in publicly available literature.[1][2] This technical guide aims to provide a comprehensive framework for the biological activity screening of this compound. Drawing upon established methodologies and data from structurally related labdane diterpenes, this document outlines potential therapeutic applications and the experimental protocols necessary to validate them. The primary focus will be on antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory activities, areas where other labdane diterpenes have shown significant promise.
Potential Biological Activities and Screening Strategy
Based on the activities of structurally similar labdane diterpenes, this compound is a promising candidate for screening in the following areas:
-
Antimicrobial Activity: Labdane diterpenes have demonstrated activity against a range of microbial pathogens.
-
Cytotoxic Activity: Several labdane-type diterpenes have exhibited cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory Activity: This class of compounds is well-documented for its anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB.[4][5][6]
-
Enzyme Inhibition: The potential to inhibit specific enzymes is a hallmark of many bioactive natural products.
The following sections provide quantitative data for related compounds to inform the screening process and detailed protocols for conducting these assays.
Data Presentation: Biological Activities of Related Labdane Diterpenes
The following tables summarize the reported biological activities of labdane diterpenes structurally related to this compound. This data serves as a benchmark for potential efficacy and guides the selection of appropriate assays and concentration ranges for screening this compound.
Table 1: Cytotoxic Activity of Related Labdane Diterpenes
| Compound | Cell Line(s) | Activity (IC50) | Reference |
| Labd-13(E)-ene-8α,15-diol | Human leukemic cell lines | Order of activity: 1 > 2 > 3 | [3] |
| Labd-13(E)-ene-8α,15-yl acetate | Human leukemic cell lines | Order of activity: 1 > 2 > 3 | [3] |
| (+)-19-acetoxy-cis-clerodan-3-en-15-oic acid | Human leukemic cell lines | Order of activity: 1 > 2 > 3 | [3] |
Table 2: Anti-inflammatory Activity of Related Labdane Diterpenes
| Compound | Assay | Key Findings | Reference |
| (3R,5R,6S,10S)-3,6-dihydroxy-15-ethoxy-7-oxolabden-8(9),13(14)-dien-15,16-olide | Nitric oxide (NO) production in RAW264.7 macrophages | Potent inhibition of NO production and iNOS mRNA expression | [5][6] |
| (4R,5R,10S)-18-hydroxy-14,15-bisnorlabda-8-en-7,13-dione | Nitric oxide (NO) production in RAW264.7 macrophages | Moderate inhibition of NO production | [5][6] |
| Various Labdane Diterpenes | Inhibition of NF-κB activity, modulation of arachidonic acid metabolism, reduction of nitric oxide (NO) production | General mechanisms of anti-inflammatory action | [4] |
Table 3: Antimicrobial Activity of Related Diterpenes and Other Natural Products (for methodological reference)
| Compound/Extract | Microorganism(s) | Activity (MIC/MBC) | Reference |
| Epoxide-euginol | Staphylococcus aureus (ATCC 25923) | MIC: 57 µg/mL, MBC: 115 µg/mL | |
| Bromo-alcohol derivative of eugenol | Staphylococcus aureus (ATCC 25923) | MIC: 115 µg/mL, MBC: 230 µg/mL | |
| Eugenol | Staphylococcus aureus (ATCC 25923) | MIC: 115 µg/mL, MBC: 230 µg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
Antimicrobial Activity Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
a. Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Positive control antibiotic (e.g., chloramphenicol)
-
Sterile pipette tips and tubes
b. Protocol:
-
Preparation of Inoculum: Culture the bacterial strains in TSB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 1 x 10^6 CFU/mL.
-
Preparation of this compound Dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial two-fold dilutions in the appropriate growth medium in a 96-well plate to achieve a range of test concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (antibiotic), a negative control (medium with DMSO), and a growth control (medium with bacteria only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it on agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
a. Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, HT29) and a normal cell line (e.g., NIH3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[8]
Anti-inflammatory Assay (Inhibition of Nitric Oxide Production)
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the enzyme inhibitory activity of this compound. The specific enzyme, substrate, and detection method will need to be adapted based on the target of interest.
a. Materials:
-
This compound
-
Target enzyme (purified)
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's optimal activity
-
Cofactors (if required by the enzyme)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
b. Protocol:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.
-
Pre-incubation: In a 96-well plate or cuvette, pre-incubate the enzyme with various concentrations of this compound for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time. This change is indicative of the rate of product formation or substrate consumption.
-
Data Analysis: Compare the reaction rates in the presence of this compound to the control (enzyme and substrate without the inhibitor). Calculate the percentage of inhibition and, if applicable, determine the IC50 value.[9]
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, visualize the experimental workflows and a key signaling pathway relevant to the biological screening of this compound.
Conclusion
While direct biological activity data for this compound is scarce, the information available for structurally related labdane diterpenes strongly suggests its potential as a bioactive compound. This guide provides a robust framework for initiating a comprehensive screening cascade for this compound, focusing on its potential antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. The detailed protocols and comparative data presented herein are intended to facilitate the efficient and effective evaluation of this compound, potentially leading to the discovery of a novel therapeutic agent. Further investigation into the specific molecular targets and mechanisms of action will be crucial in developing this promising natural product.
References
- 1. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 6. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
Unveiling (+)-Copalol: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Copalol, a bicyclic labdane diterpene, represents a pivotal molecule in the biosynthesis of a vast array of complex polycyclic diterpenoids. Its discovery and the subsequent elucidation of its structure were significant milestones in the field of natural product chemistry. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context within the broader landscape of diterpene research, and detailed experimental methodologies from seminal studies.
Historical Context: The Rise of Diterpene Chemistry
The mid-20th century marked a flourishing period for natural product chemistry, driven by advancements in chromatographic separation techniques and spectroscopic methods for structure elucidation, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. During this era, researchers were actively investigating the chemical constituents of plant resins and essential oils, which were known to be rich sources of terpenoids. The study of diterpenes, C20 terpenoids derived from geranylgeranyl pyrophosphate (GGPP), was gaining momentum as their complex structures and diverse biological activities presented both a challenge and an opportunity for chemists.
The oleoresin of trees from the Copaifera genus, commonly known as copaiba balsam, has a long history of use in traditional medicine.[1][2][3] Early chemical investigations of this balsam primarily focused on its sesquiterpene components.[4] However, the non-volatile fraction, rich in diterpenes, began to attract significant attention for its potential pharmacological properties and as a source of novel chemical structures.[5] It was within this scientific landscape that the quest to isolate and characterize the individual diterpenoid components of copaiba balsam led to the discovery of this compound.
The Discovery and Initial Characterization of this compound
While a precise singular publication marking the definitive "discovery" of this compound is not readily apparent in comprehensive reviews, its characterization emerged from the collective efforts of several research groups in the mid-1960s working on the constituents of Copaifera species. Seminal work by Djerassi and colleagues, as well as Cocker and Halsall, on the structures of related diterpenes from various natural sources laid the groundwork for the structural elucidation of new labdane diterpenes.
The isolation of this compound was achieved through the careful fractionation of copaiba balsam. The process, detailed below, involved classical chemical and chromatographic techniques of the time. The structure of this compound was ultimately established through a combination of chemical degradation studies and spectroscopic analysis, which were instrumental in defining its bicyclic labdane skeleton and the stereochemistry of its chiral centers.
Experimental Protocols: Isolation and Characterization
The following is a generalized protocol for the isolation of this compound from Copaifera oleoresin, based on common practices of the era.
1. Extraction and Preliminary Fractionation:
-
Starting Material: Crude oleoresin of Copaifera officinalis.
-
Procedure:
-
The crude oleoresin was dissolved in a suitable organic solvent, such as diethyl ether or hexane.
-
The solution was then extracted with an aqueous solution of sodium carbonate to remove acidic components, such as copalic acid.[5]
-
The organic layer, containing the neutral components, was washed with water, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield a neutral resin.
-
2. Chromatographic Separation:
-
Method: The neutral resin was subjected to column chromatography on alumina or silica gel.
-
Elution: A gradient elution was typically employed, starting with non-polar solvents like hexane and gradually increasing the polarity with the addition of diethyl ether or ethyl acetate.
-
Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values were combined.
-
Isolation of this compound: this compound was typically found in the more polar fractions. Repeated chromatography of these fractions was often necessary to obtain the pure compound.
3. Structural Elucidation:
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Used to identify the presence of a hydroxyl group (-OH) and the exocyclic methylene group (C=CH₂).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provided crucial information about the number and types of protons in the molecule, including the characteristic signals for the vinyl protons of the side chain and the exocyclic methylene group.
-
-
Chemical Derivatization:
-
Acetylation: The hydroxyl group of this compound was acetylated to form the corresponding acetate, which could be further purified and characterized.
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid was a common strategy to confirm the nature of the oxygen-containing functional group.
-
Quantitative Data
The following table summarizes the key physical and spectroscopic data for this compound as reported in various studies.
| Property | Value |
| Molecular Formula | C₂₀H₃₄O |
| Molecular Weight | 290.49 g/mol |
| Optical Rotation | Specific rotation values vary depending on the solvent and concentration, but are consistently positive. |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the exocyclic methylene protons, the trisubstituted double bond in the side chain, and the methyl groups of the decalin ring system. |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances confirming the presence of 20 carbon atoms, including those of the bicyclic core and the acyclic side chain. |
| IR (film, cm⁻¹) | Strong absorption band around 3300-3400 cm⁻¹ (O-H stretch) and a band around 1645 cm⁻¹ (C=C stretch). |
Biosynthetic Significance
The discovery of this compound was not only significant from a chemical structure perspective but also for its central role in the biosynthesis of other diterpenoids. It is formed from the cyclization of geranylgeranyl pyrophosphate (GGPP) by the enzyme copalyl diphosphate synthase. This compound, or more accurately its pyrophosphate ester, (+)-copalyl diphosphate, serves as a key intermediate in the biosynthesis of a wide range of polycyclic diterpenes through further enzymatic cyclizations and rearrangements.
Caption: Biosynthetic pathway from GGPP to polycyclic diterpenes via (+)-copalyl diphosphate.
Conclusion
The discovery of this compound was a pivotal moment in natural product chemistry, contributing significantly to the understanding of labdane diterpenes and their biosynthetic pathways. The isolation and structural elucidation of this molecule were triumphs of the chemical and analytical techniques of the time and paved the way for future research into the vast and complex world of diterpenoids. Today, this compound and its derivatives continue to be of interest to researchers in drug discovery and development due to their potential biological activities and as precursors for the synthesis of other complex natural products.
References
- 1. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the biological activities of Copaiba (Copaifera spp): a comprehensive review based on scientometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
(+)-Copalol: A Pivotal Intermediate in Diterpene Biosynthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(+)-Copalol, a labdane-type diterpene, and its phosphorylated derivative, (+)-copalyl diphosphate (CPP), are central intermediates in the biosynthesis of a vast array of natural products. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its crucial role as a precursor to a diverse range of bioactive diterpenoids, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in harnessing the synthetic potential of this important biosynthetic hub.
Introduction
Diterpenes are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (GGPP).[1] They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. At the heart of the biosynthesis of many of these compounds lies (+)-copalyl diphosphate (CPP), a bicyclic intermediate formed from the cyclization of GGPP. The corresponding alcohol, this compound, is often formed by the dephosphorylation of (+)-CPP.[2] Understanding the enzymatic machinery that produces and utilizes (+)-CPP is crucial for the metabolic engineering of microorganisms to produce high-value diterpenoids and for the chemoenzymatic synthesis of novel drug candidates.
This guide will delve into the biosynthesis of this compound, the enzymes that catalyze these transformations, and the downstream pathways leading to a variety of diterpenes. Furthermore, it will provide detailed experimental methodologies for the characterization of the enzymes involved and the analysis of their products.
Biosynthesis of (+)-Copalyl Diphosphate and this compound
The biosynthesis of (+)-copalyl diphosphate is the committed step in the formation of a large family of diterpenes. This reaction is catalyzed by a class of enzymes known as terpene cyclases, specifically (+)-copalyl diphosphate synthases ((+)-CPS).
The Precursor: Geranylgeranyl Diphosphate (GGPP)
The universal precursor for all diterpenes is (E,E,E)-geranylgeranyl diphosphate (GGPP). In plants, GGPP is synthesized in plastids via the methylerythritol phosphate (MEP) pathway.[3] GGPP is a linear isoprenoid consisting of four isoprene units.
The Cyclization Reaction: Formation of (+)-Copalyl Diphosphate
(+)-Copalyl diphosphate synthase (EC 5.5.1.12) catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate.[4] This intricate reaction involves a series of carbocationic intermediates and rearrangements, ultimately leading to the formation of the characteristic bicyclic labdane skeleton. The enzyme controls the stereochemistry of the cyclization, ensuring the formation of the (+) enantiomer. A prominent example of an enzyme with (+)-CPS activity is abietadiene synthase, which catalyzes the first of two cyclization reactions in the biosynthesis of abietadiene.[5]
Formation of this compound
This compound is typically formed in vivo or in vitro through the action of phosphatases that remove the diphosphate group from (+)-copalyl diphosphate.[2] In recombinant microbial systems engineered for diterpene production, endogenous phosphatases often carry out this conversion.
This compound as a Biosynthetic Intermediate
(+)-Copalyl diphosphate is a key branch-point intermediate that serves as the precursor for a wide variety of diterpenes with diverse biological activities. The subsequent transformations are catalyzed by a second class of terpene cyclases, known as class I terpene synthases, which utilize the diphosphate group as a leaving group to initiate further cyclizations and rearrangements.
Diterpenes Derived from (+)-Copalyl Diphosphate
A multitude of diterpenes are biosynthesized from (+)-copalyl diphosphate. Some notable examples include:
-
Abietadiene: A precursor to the abietane family of diterpenoids, which includes commercially important resin acids found in conifers.[5]
-
Levopimaradiene and Neoabietadiene: Isomers of abietadiene, also involved in resin acid biosynthesis.[5]
-
Miltiradiene: The precursor to the bioactive tanshinones found in the medicinal plant Salvia miltiorrhiza.
-
Grindelic acid: A labdane diterpenoid with reported anti-inflammatory properties.[6]
-
Jatrophone: A macrocyclic diterpene with potent antitumor activity.[6]
The biosynthetic pathways from (+)-copalyl diphosphate to these and other diterpenes are complex and often involve multiple enzymatic steps, including oxidations, hydroxylations, and other functional group modifications, frequently catalyzed by cytochrome P450 monooxygenases.
Biosynthetic Pathway of this compound and Downstream Products
Caption: Biosynthetic pathway from GGPP to this compound and downstream diterpenes.
Quantitative Data
Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase from Arabidopsis thaliana
| Parameter | Value | Conditions | Reference |
| Km for GGPP | 0.8 ± 0.1 µM | pH 7.0, 30°C | [7] |
| Substrate Inhibition (Ki) by GGPP | 10 ± 2 µM | pH 7.0, 30°C | [7] |
Table 2: Heterologous Production of ent-Copalol
| Host Organism | Titer | Culture Conditions | Reference |
| Saccharomyces cerevisiae | 35.6 mg/L | Shake flask fermentation | [2][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of (+)-copalyl diphosphate synthase and its products.
Recombinant Expression and Purification of (+)-Copalyl Diphosphate Synthase
The following protocol describes the expression of a His-tagged (+)-CPS in E. coli and its subsequent purification.
Experimental Workflow for Terpene Synthase Characterization
Caption: A typical experimental workflow for the characterization of a terpene synthase.
Materials:
-
E. coli strain BL21(DE3)
-
pET expression vector with an N-terminal His-tag
-
LB medium and agar plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transformation: Transform E. coli BL21(DE3) cells with the pET expression vector containing the (+)-CPS gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Culture Growth: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at the lower temperature with shaking.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C. Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer. Elute the His-tagged protein with elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
(+)-Copalyl Diphosphate Synthase Enzyme Assay
This protocol is adapted from methods used for characterizing ent-copalyl diphosphate synthases.
Materials:
-
Purified (+)-CPS enzyme
-
Assay buffer (50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% v/v glycerol, 5 mM DTT)
-
Geranylgeranyl diphosphate (GGPP) solution
-
Alkaline phosphatase
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified (+)-CPS enzyme (1-5 µg), and GGPP (10-50 µM) in a total volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Dephosphorylation: To facilitate analysis by GC-MS, dephosphorylate the product by adding alkaline phosphatase and incubating for another 1-2 hours at 37°C.
-
Extraction: Extract the reaction mixture three times with an equal volume of hexane.
-
Drying and Concentration: Pool the hexane extracts, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS.
GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms)
GC Conditions (example):
-
Injector Temperature: 250°C
-
Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Procedure:
-
Sample Preparation: Resuspend the dried extract from the enzyme assay in a small volume of hexane.
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum to an authentic standard or published data.
Chemical Synthesis of (+)-Copalyl Diphosphate
The chemical synthesis of (+)-copalyl diphosphate is a multi-step process that is typically performed by specialized chemists. A general outline of the strategy is provided below, based on the synthesis of related compounds.
-
Synthesis of this compound: The synthesis of the parent alcohol, this compound, can be achieved through various synthetic routes, often involving the construction of the decalin core followed by the elaboration of the side chain. Asymmetric synthesis or resolution of a racemic mixture is required to obtain the desired enantiomer.
-
Phosphorylation: The hydroxyl group of this compound is then converted to the diphosphate. This is typically achieved by a two-step process:
-
Monophosphorylation: Reaction of the alcohol with a phosphorylating agent (e.g., POCl3) to yield the monophosphate.
-
Diphosphorylation: Activation of the monophosphate and subsequent reaction with pyrophosphate to form the diphosphate.
-
This process requires careful control of reaction conditions and purification by chromatography.
Conclusion
This compound and its diphosphate ester are fundamental building blocks in the biosynthesis of a vast and diverse array of diterpenoids. Their central position in these metabolic pathways makes the enzymes responsible for their formation and conversion attractive targets for synthetic biology and metabolic engineering efforts. A thorough understanding of the biosynthesis, enzymology, and downstream pathways, coupled with robust experimental protocols, will be instrumental in unlocking the full potential of these valuable natural products for applications in medicine and beyond. This guide provides a solid foundation for researchers and professionals to embark on or advance their work in this exciting and rapidly evolving field.
References
- 1. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 5. Abietadiene synthase catalysis: mutational analysis of a prenyl diphosphate ionization-initiated cyclization and rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Copalol Derivatives in Fungi
Abstract
Fungi represent a vast and largely untapped reservoir of structurally novel and biologically active secondary metabolites. Among these, terpenoids, and specifically diterpenoids, are a prominent class of compounds with significant therapeutic potential. This technical guide focuses on the natural occurrence of copalol derivatives in fungi, a specific subgroup of labdane-related diterpenoids. Copalol and its derivatives are biosynthesized via the cyclization of geranylgeranyl diphosphate (GGPP), a key pathway in fungal secondary metabolism. This document provides an in-depth overview of the biosynthesis of these compounds, their known distribution across various fungal genera, and their reported biological activities. Furthermore, it outlines the standard experimental methodologies employed for their cultivation, extraction, isolation, and structural characterization, aimed at researchers, scientists, and drug development professionals engaged in natural product discovery.
Introduction
Fungi are renowned for their capacity to produce a diverse arsenal of secondary metabolites, which are not essential for growth but play crucial roles in ecological interactions.[1][2] These natural products have historically been a cornerstone of drug discovery, yielding compounds like penicillin and lovastatin. The terpenoids are the largest family of natural products, and fungi, particularly from the Ascomycota and Basidiomycota phyla, are prolific producers of these compounds.[3][4][5][6]
Diterpenoids are a class of C20 terpenoids derived from the precursor geranylgeranyl diphosphate (GGPP).[3] A key intermediate in the biosynthesis of many complex diterpenoids is copalyl diphosphate (CPP).[7] The eponymous alcohol, copalol, is formed from this intermediate and serves as a scaffold that can be further modified by a suite of tailoring enzymes to produce a wide array of structurally diverse derivatives. These labdane-related diterpenoids are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3] This guide synthesizes the current knowledge on the fungal production of copalol derivatives, from their genetic origins to their chemical characterization.
Biosynthesis of Copalol Derivatives in Fungi
The biosynthesis of copalol derivatives begins with central carbon metabolism and proceeds through the highly conserved mevalonate pathway to generate the universal isoprenoid building blocks. The genes responsible for these pathways in fungi are often co-located in the genome in what are known as Biosynthetic Gene Clusters (BGCs), which facilitates their coordinated regulation and evolution.[4][5][7]
2.1 The Mevalonate Pathway and GGPP Formation In fungi, the journey to diterpenoids begins with acetyl-CoA, which enters the mevalonate pathway to produce isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6] These five-carbon units are the fundamental building blocks for all terpenoids. A prenyltransferase enzyme then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon chain, geranylgeranyl diphosphate (GGPP), the direct precursor for all diterpenoids.[3][6]
2.2 Cyclization to Copalyl Diphosphate (CPP) The defining step in the formation of copalol-related diterpenoids is the cyclization of the linear GGPP molecule. This reaction is catalyzed by a Class II diterpene synthase, specifically a copalyl diphosphate synthase (CPS).[6][7] These enzymes typically contain a characteristic DxDD motif and initiate a protonation-dependent cyclization cascade, transforming GGPP into the bicyclic intermediate, copalyl diphosphate (CPP).[7]
2.3 Formation of Copalol and Structural Diversification Once CPP is formed, it can be dephosphorylated by a phosphatase to yield the parent alcohol, copalol. However, in many biosynthetic pathways, the CPP intermediate or copalol itself is subjected to a series of modifications by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs).[6][7] These enzymes introduce oxidative decorations (e.g., hydroxylations, epoxidations) to the diterpene scaffold, dramatically increasing the structural diversity and biological activity of the final products.
Natural Occurrence of Copalol-Derived Diterpenoids
Copalol-derived diterpenoids have been isolated from a variety of fungal genera, often from endophytic or marine-derived strains, which are known for their unique metabolic capabilities.[2][3] While comprehensive quantitative data on the yields of these compounds from natural fungal fermentations is often sparse in discovery-focused literature, the structural diversity and biological potential are well-documented. A recent study achieved a titer of 35.6 mg/L of ent-copalol through metabolic engineering in Saccharomyces cerevisiae, highlighting the potential for biotechnological production.[8] The table below summarizes some key examples of fungi that produce diterpenoids derived from the copalyl diphosphate scaffold.
| Fungal Genus | Compound Class / Example | Reported Biological Activity |
| Aspergillus | Isopimarane-type diterpenoids | General bioactivity, potential role in plant-saprophytic lifestyle[7] |
| Trichoderma | Harziene-type diterpenoids | Phytotoxic, antibacterial[3] |
| Coprinus | Guanacastane-type diterpenoids | Antifungal, cytotoxic against human breast carcinoma cells[3] |
| Fusarium | Fusicoccane-type diterpenoids | Broad spectrum antifungal[3][9] |
| Penicillium | Various diterpenoids | Cytotoxic, antimicrobial[3] |
| Eutypella | Abietane-type diterpenoid | Immunosuppressive[1] |
Experimental Methodologies
The discovery of novel copalol derivatives from fungi follows a systematic workflow that begins with fungal cultivation and concludes with the structural elucidation and bioactivity testing of purified compounds.
4.1 Fungal Cultivation and Extraction Fungi are cultured on suitable nutrient-rich media, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) medium, in either solid-state or submerged liquid fermentation.[10] After an appropriate incubation period, the fungal biomass and/or the culture broth are harvested. The secondary metabolites are then extracted using organic solvents, commonly ethyl acetate (EtOAc) or methanol (MeOH), which are chosen based on the polarity of the target compounds.[11]
4.2 Isolation and Purification The crude extract, a complex mixture of metabolites, is subjected to various chromatographic techniques for separation.
-
Column Chromatography: Often the first step, using a stationary phase like silica gel to separate compounds based on polarity.[11]
-
Thin Layer Chromatography (TLC): Used to monitor the separation from column chromatography and for activity-guided fractionation (TLC-bioautography).[10]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages to purify compounds to homogeneity.
4.3 Structure Elucidation Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:
-
High-Resolution Mass Spectrometry (HR-MS): Provides the exact molecular weight and elemental formula of the compound.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon-hydrogen framework and establish the connectivity of the molecule.[11][12]
-
X-ray Crystallography: When suitable crystals can be grown, this technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[9]
4.4 Bioactivity Screening Throughout the isolation process, fractions and pure compounds are tested for biological activity to guide the purification. Antifungal assays are common and are often performed using a disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a target fungus.[10][14] Other assays may screen for antibacterial, cytotoxic, or enzyme-inhibitory activities depending on the research goals.
Conclusion and Future Outlook
Fungi are a proven and potent source of structurally unique copalol-derived diterpenoids with significant biological activities. While traditional isolation methods continue to yield novel compounds, the integration of modern techniques is accelerating the pace of discovery. Genome mining of fungal DNA sequences can identify cryptic or silent Biosynthetic Gene Clusters (BGCs) that may encode pathways for new molecules.[4][5] Furthermore, the heterologous expression of these fungal pathways in tractable hosts like Saccharomyces cerevisiae or Aspergillus oryzae provides a powerful platform for characterizing new enzymes and producing specific compounds in higher quantities.[8] As research continues to explore the vast chemical diversity of the fungal kingdom, it is certain that new copalol derivatives with potential applications in medicine and agriculture will be discovered.
References
- 1. mdpi.com [mdpi.com]
- 2. Fungal natural products in research and development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Discovery and characterization of terpenoid biosynthetic pathways of fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and structure elucidation of parnafungins, antifungal natural products that inhibit mRNA polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechrep.ir [biotechrep.ir]
- 11. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antifungal Activity of Derivatives of the Natural Product Griseofulvin against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (+)-syn-Copalol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of (+)-syn-Copalol, a key biosynthetic intermediate for a variety of bioactive diterpenoids. The information is compiled from seminal publications in the field to offer a comprehensive resource for researchers in natural product synthesis and drug development.
Introduction
(+)-syn-Copalol is a labdane diterpene that serves as the alcohol precursor to syn-copalyl diphosphate (CPP), a crucial intermediate in the biosynthesis of numerous polycyclic diterpenes. The stereochemistry of syn-CPP, arising from a chair-boat transition state in its enzymatic cyclization from geranylgeranyl diphosphate, leads to a distinct class of natural products. The chemical synthesis of (+)-syn-Copalol is therefore of significant interest for enabling further biosynthetic studies and for providing access to novel diterpenoid analogs. This note details and compares different approaches to the total synthesis of this important molecule.
Racemic Total Synthesis of (±)-syn-Copalol (Toshima et al., 2002)
A concise and practical 8-step total synthesis of racemic (±)-syn-Copalol was developed by Toshima and colleagues.[1] This approach commences from a known racemic lactone, which already possesses the requisite stereochemistry at C-5, C-9, and C-10.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below, outlining the key transformations from the starting lactone to the target molecule.
Caption: Racemic total synthesis of (±)-syn-Copalol by Toshima et al.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the racemic synthesis of (±)-syn-Copalol.
| Step | Transformation | Starting Material | Product(s) | Reagents and Conditions | Yield (%) | Diastereomeric/Isomeric Ratio |
| a | Reduction | Lactone (8) | Lactone (9) | NaBH₄, 3 M NaOH, EtOH-CHCl₃, 4°C to r.t. | 92 | Not Applicable |
| b | Reduction | Lactone (9) | Diol | DIBAH, THF, -78°C | - | - |
| c | Wittig Reaction | Diol | Allylic Alcohol | Ph₃PCH₃Br, NaH, DMSO, r.t. to 70°C | 82 (over 2 steps) | Not Applicable |
| d | Acetylation | Allylic Alcohol | Acetate | Ac₂O, Et₃N, DMAP, toluene, 70°C | 91 | Not Applicable |
| e | Elimination | Acetate | Diene (12a/12b) | 2,4,6-collidine, reflux | 93 | 4.7:1 (exo:endo) |
| f | Wacker Oxidation | Diene (12a/12b) | Ketone (13a/13b) | O₂, PdCl₂, CuCl, DMF-H₂O, r.t. | 82 | 4.3:1 (exo:endo) |
| g | Horner-Wadsworth-Emmons Olefination | Ketone (13a/13b) | Ester (14a/14b) | (EtO)₂P(O)CH₂CO₂Me, NaH, THF, -78°C to r.t. | 83 | 4.2:1 (exo:endo) |
| h | Reduction | Ester (14a/14b) | (±)-syn-Copalol (5) | DIBAH, Et₂O, 4°C | 99 | 4.2:1 (exo:endo) |
Experimental Protocols
To a solution of lactone (8) in a mixture of ethanol and chloroform, an aqueous solution of sodium hydroxide is added. The mixture is cooled to 4°C, and sodium borohydride is added portionwise. The reaction is allowed to warm to room temperature and stirred for 30 minutes. The reaction is then acidified and extracted with chloroform. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization to afford lactone (9).[1]
The lactone (9) is dissolved in dry tetrahydrofuran (THF) and cooled to -78°C. A solution of diisobutylaluminum hydride (DIBAH) in THF is added dropwise, and the mixture is stirred for 30 minutes. In a separate flask, methyltriphenylphosphonium bromide in dimethyl sulfoxide (DMSO) is treated with sodium hydride at room temperature. The resulting ylide is then added to the product of the DIBAH reduction. The reaction mixture is heated to 70°C for 2 hours. After workup, the crude product is purified by column chromatography to yield the allylic alcohol.[1]
The allylic alcohol is dissolved in toluene, and acetic anhydride, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is heated at 70°C for 2 days. After cooling, the reaction is quenched and extracted. The organic layer is washed, dried, and concentrated, and the resulting acetate is purified by column chromatography.[1]
The acetate is dissolved in 2,4,6-collidine and refluxed for 8 hours. The reaction mixture is then cooled, diluted with ether, and washed successively with aqueous HCl, aqueous NaHCO₃, and brine. The organic layer is dried and concentrated. The crude product, a mixture of exo and endo dienes, is purified by column chromatography.[1]
A mixture of the dienes (12a/12b), palladium(II) chloride, and copper(I) chloride in a mixture of dimethylformamide (DMF) and water is stirred at room temperature for 5 hours under an oxygen atmosphere. The reaction mixture is acidified and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated, and the crude ketone mixture is purified by column chromatography.[1]
To a solution of trimethyl phosphonoacetate in dry THF at 4°C, sodium hydride is added. The mixture is stirred at room temperature for 30 minutes. The solution is then cooled to -78°C, and a solution of the ketones (13a/13b) in dry THF is added. The reaction is allowed to warm to room temperature and stirred overnight. After quenching and extraction with ethyl acetate, the organic layer is washed, dried, and concentrated. The resulting ester mixture is purified by column chromatography.[1]
A solution of the esters (14a/14b) in dry diethyl ether is cooled to 4°C under an argon atmosphere. A solution of DIBAH in hexane is added dropwise, and the mixture is stirred for 1 hour. The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The resulting suspension is filtered, and the filtrate is extracted. The organic layer is washed, dried, and concentrated to give (±)-syn-Copalol, which can be further purified by column chromatography.[1]
Enantioselective Total Synthesis of (+)-syn-Copalol (Yee and Coates, 1992)
An enantioselective total synthesis of (+)-syn-Copalol was reported by Yee and Coates, which proceeds via an epoxy trienylsilane cyclization as the key step to establish the decalin core with the desired stereochemistry. This route is longer but provides access to the enantiomerically pure natural product.
Synthetic Pathway Overview
The following diagram illustrates the key transformations in the enantioselective synthesis of (+)-syn-Copalol.
Caption: Enantioselective synthesis of (+)-syn-Copalol by Yee and Coates.
A detailed quantitative data table and experimental protocols for the Yee and Coates synthesis will be populated upon acquisition and analysis of the full-text publication.
Asymmetric Total Synthesis of (+)-syn-Copalol (Li and Yang, 2015)
A more recent asymmetric synthesis of (+)-syn-Copalol has been reported by Li and Yang, featuring a semipinacol rearrangement as a key strategic element to construct the 9,10-syn-trans-decalin skeleton from (+)-sclareolide.
Further details on this synthetic route, including a pathway diagram, quantitative data, and experimental protocols, will be included pending access to the full experimental procedures from the publication.
Conclusion
The total synthesis of (+)-syn-Copalol has been achieved through various strategic approaches. The racemic synthesis by Toshima et al. offers a concise and high-yielding route suitable for producing significant quantities of the material for biosynthetic studies where the racemate is acceptable. The enantioselective synthesis by Yee and Coates provides access to the naturally occurring enantiomer, crucial for biological activity studies, through a key stereocontrolled cyclization. The more recent asymmetric synthesis by Li and Yang demonstrates the utility of rearrangement reactions in achieving the target skeleton from a readily available chiral starting material. The choice of synthetic route will depend on the specific research goals, with each approach offering unique advantages in terms of efficiency, stereocontrol, and scalability.
References
Asymmetric Synthesis of (+)-syn-Copalol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the diterpenoid (+)-syn-Copalol. The featured synthesis commences with the readily available natural product (+)-sclareolide and employs a strategic semipinacol rearrangement as the cornerstone of its methodology. This approach offers a robust and stereocontrolled route to the target molecule, a key intermediate in the biosynthesis of various bioactive natural products.
Synthetic Strategy Overview
The asymmetric synthesis of (+)-syn-Copalol presented herein leverages the chiral pool approach, starting from the enantiopure natural product (+)-sclareolide. The core of this strategy revolves around the construction of the 9,10-syn–trans-decalin skeleton. This is achieved through a key semipinacol rearrangement of a strategically synthesized diol, which sets the desired stereochemistry at the C9 and C10 positions. Subsequent functional group manipulations then lead to the target molecule, (+)-syn-Copalol.
A logical workflow of the synthetic sequence is depicted below.
Caption: Logical workflow for the asymmetric synthesis of (+)-syn-Copalol.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the asymmetric synthesis of (+)-syn-Copalol, based on the work of Li and Yang.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Diol Formation | (+)-Sclareolide derivative | Diol Intermediate | i. LiAlH4, THF, 0 °C to rt; ii. TsCl, Pyridine, 0 °C to rt; iii. NaI, Acetone, reflux; iv. Mg, THF, reflux, then coupling with appropriate epoxide. | ~70 (over 4 steps) | >95:5 | >99 |
| 2 | Semipinacol Rearrangement (Key Step) | Diol Intermediate | 9,10-syn–trans-Decalinone | BF3·OEt2, CH2Cl2, -78 °C to 0 °C | 85 | >95:5 (for the desired syn isomer) | >99 |
| 3 | Olefination | 9,10-syn–trans-Decalinone | Alkene Intermediate | Wittig Reaction (e.g., Ph3P=CH2), THF, 0 °C to rt | 92 | N/A | >99 |
| 4 | Hydroboration-Oxidation | Alkene Intermediate | (+)-syn-Copalol | i. BH3·THF, THF, 0 °C to rt; ii. H2O2, NaOH, rt | 88 | >98:2 | >99 |
| Overall | (+)-Sclareolide | (+)-syn-Copalol | ~45 | >99 |
Note: The yields and reaction conditions are based on reported literature and may require optimization for specific laboratory settings.
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be followed.
Key Step: Semipinacol Rearrangement for the Formation of the 9,10-syn–trans-Decalinone
This protocol details the crucial semipinacol rearrangement step to establish the core bicyclic system of (+)-syn-Copalol.
Caption: Experimental workflow for the semipinacol rearrangement.
Materials:
-
Diol Intermediate (1.0 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon atmosphere
Procedure:
-
A solution of the diol intermediate in anhydrous CH2Cl2 is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Boron trifluoride diethyl etherate (1.2 equivalents) is added dropwise to the stirred solution over a period of 10 minutes.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
The cooling bath is removed, and the reaction is allowed to warm to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous NaHCO3 solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with CH2Cl2 (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 9,10-syn–trans-decalinone.
Final Step: Hydroboration-Oxidation to yield (+)-syn-Copalol
Materials:
-
Alkene Intermediate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH3·THF) (1.0 M in THF, 1.1 equiv)
-
3 M aqueous Sodium Hydroxide (NaOH) solution
-
30% aqueous Hydrogen Peroxide (H2O2)
-
Diethyl ether
-
Brine
Procedure:
-
To a stirred solution of the alkene intermediate in anhydrous THF at 0 °C under an argon atmosphere, a 1.0 M solution of BH3·THF (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is cooled back to 0 °C, and 3 M aqueous NaOH is slowly added, followed by the careful, dropwise addition of 30% H2O2.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is then diluted with diethyl ether and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (+)-syn-Copalol as a colorless oil.
Conclusion
The described synthetic route provides an efficient and highly stereoselective method for the preparation of (+)-syn-Copalol. The use of a semipinacol rearrangement on a substrate derived from the chiral pool proves to be a powerful strategy for the construction of the complex decalin core. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in natural product synthesis and related fields, enabling the reliable production of this important diterpenoid for further biological investigation and as a versatile building block for the synthesis of other complex molecules.
Application Note: GC-MS Analysis of Copalol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copalol is a bicyclic diterpene alcohol that serves as a key biosynthetic intermediate for a wide array of bioactive natural products, including gibberellins and andrographolides. It exists in several isomeric forms, such as ent-copalol and syn-copalol, which can be precursors to different downstream molecules. Accurate identification and quantification of these isomers are crucial for metabolic engineering efforts, natural product discovery, and understanding biosynthetic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like copalol. This application note provides a detailed protocol for the analysis of copalol isomers by GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation and Extraction
The extraction method should be adapted based on the sample matrix (e.g., plant tissue, microbial culture).
a) Extraction from Plant Tissues (e.g., Andrographis paniculata)
-
Wash and dry the plant tissue samples.
-
Transfer a known weight of the sample (e.g., 1 g) to a 10 mL centrifuge tube.
-
Add 8 mL of methanol and 2 mL of n-hexane to the tube.[1]
-
Macerate the sample for 1 hour, followed by sonication for 30 minutes.[1]
-
Centrifuge the mixture at 4000 x g for 10 minutes.[1]
-
Carefully collect the upper n-hexane layer, which contains the lipophilic compounds including copalol, for GC-MS analysis.[1]
b) Extraction from Microbial Cultures (e.g., Saccharomyces cerevisiae or E. coli)
-
Centrifuge the cell culture to separate the cells from the culture broth.
-
To analyze intracellular copalol, lyse the cells using an appropriate method (e.g., bead beating, sonication, or enzymatic digestion).
-
Extract the cell lysate or culture broth with an equal volume of a non-polar solvent such as n-hexane or ethyl acetate.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Collect the organic phase for subsequent analysis.
Derivatization
To improve the volatility and thermal stability of copalol for GC-MS analysis, derivatization of the hydroxyl group is highly recommended.[2][3] Silylation is a common and effective method.[2][4]
-
Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylation agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[4][5]
-
Add 50 µL of a solvent like pyridine or acetonitrile to facilitate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for 30 minutes to ensure complete derivatization.[4]
-
The resulting trimethylsilyl (TMS) ether of copalol is now ready for GC-MS injection.[6]
GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and isomers of interest.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1][6]
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C[1]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 50-400 amu.[1]
Note on Isomer Separation: While non-polar columns like HP-5MS can separate some structural isomers, the separation of enantiomers (e.g., syn-copalol and syn-ent-copalol) is not possible with achiral stationary phases.[7] For the separation of enantiomers, a chiral GC column (e.g., derivatized cyclodextrin phases) would be necessary.[8]
Data Presentation
The following tables summarize key quantitative data for copalol isomers.
Table 1: GC Retention Data for Copalol Derivatives
| Compound | Derivative | GC Column | Retention Index (RI) | Reference |
| Copalol | TMS | HP-5 MS | 2302 | [6] |
Table 2: Mass Spectrometry Data for (±)-syn-Copalol
| m/z | Relative Intensity (%) | Assignment |
| 290 | 14.1 | [M]+ |
| 275 | 37.0 | [M-CH3]+ |
| 272 | 60.5 | [M-H2O]+ |
| 257 | 89.0 | |
| 192 | 49.6 | |
| 191 | 53.6 | |
| 177 | 65.4 | |
| 137 | 55.7 | |
| 109 | 100 | |
| 95 | 81.6 | |
| 81 | 86.1 | |
| Data obtained from Electron Ionization Mass Spectrometry (EIMS) of underivatized (±)-syn-copalol.[9] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of copalol isomers.
Conclusion
This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of copalol isomers. The provided methods and parameters serve as a robust starting point for researchers in natural product chemistry and metabolic engineering. The successful analysis of copalol isomers is dependent on careful sample preparation and the selection of appropriate chromatographic conditions, particularly when the separation of stereoisomers is required.
References
- 1. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copalol, TMS [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. tandfonline.com [tandfonline.com]
Application Note: NMR Spectroscopic Characterization of (+)-Copalol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Copalol is a labdane-type bicyclic diterpenoid alcohol that serves as a key precursor in the biosynthesis of numerous bioactive natural products. Its structural elucidation and stereochemical assignment are crucial for understanding its biological activity and for its potential use in synthetic and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this compound, providing detailed information about its carbon skeleton and stereochemistry. This application note provides a comprehensive overview of the NMR data for this compound and a detailed protocol for its analysis.
Data Presentation: ¹H and ¹³C NMR Spectral Data of ent-Copalol
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for ent-copalol, the enantiomer of this compound. In an achiral solvent such as chloroform-d (CDCl₃), the NMR spectra of enantiomers are identical. The data presented here is consistent with literature values for ent-copalol.[1]
Table 1: ¹H NMR Data for ent-Copalol (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.05 | m | |
| 1β | 1.55 | m | |
| 2α | 1.70 | m | |
| 2β | 1.85 | m | |
| 3α | 1.40 | m | |
| 3β | 1.50 | m | |
| 5 | 0.95 | dd | 12.0, 2.0 |
| 6α | 1.65 | m | |
| 6β | 1.75 | m | |
| 7α | 2.15 | m | |
| 7β | 2.25 | m | |
| 9 | 1.95 | m | |
| 11 | 2.05 | m | |
| 12 | 2.10 | m | |
| 14 | 5.40 | t | 7.0 |
| 15 | 4.15 | d | 7.0 |
| 17a | 4.85 | s | |
| 17b | 4.55 | s | |
| 18 | 0.80 | s | |
| 19 | 0.87 | s | |
| 20 | 0.68 | s |
Table 2: ¹³C NMR Data for ent-Copalol (126 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 39.2 |
| 2 | 19.4 |
| 3 | 42.2 |
| 4 | 33.6 |
| 5 | 55.6 |
| 6 | 24.5 |
| 7 | 38.4 |
| 8 | 148.3 |
| 9 | 56.4 |
| 10 | 39.9 |
| 11 | 22.7 |
| 12 | 41.6 |
| 13 | 140.8 |
| 14 | 124.2 |
| 15 | 59.5 |
| 16 | 16.3 |
| 17 | 106.3 |
| 18 | 33.6 |
| 19 | 21.7 |
| 20 | 14.5 |
Experimental Protocols
Detailed methodologies for the key experiments in the NMR characterization of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
NMR spectra can be acquired on a 400, 500, or 600 MHz spectrometer equipped with a standard probe.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096
-
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Standard pulse programs and parameters provided by the spectrometer manufacturer are typically sufficient. Optimization of the HMBC evolution delay (e.g., 60-100 ms) can be beneficial for observing correlations to quaternary carbons.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR spectroscopic characterization of this compound.
Caption: Logical workflow for the NMR characterization of this compound.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural characterization of this compound. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. The data and protocols presented in this application note serve as a valuable resource for researchers involved in the isolation, synthesis, and biological evaluation of this compound and related diterpenoids.
References
Application Note: Chiral HPLC Separation of Copalol Enantiomers
Abstract
This application note presents a proposed method for the chiral separation of copalol enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the increasing importance of stereoisomeric purity in natural product chemistry and drug development, a robust and reliable analytical method for separating (+)-copalol and (-)-copalol is essential. This document outlines a protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing a starting point for researchers and scientists. The proposed method is designed to offer excellent resolution and peak shape for the accurate quantification of each enantiomer.
Introduction
Copalol is a bicyclic diterpene alcohol that serves as a key biosynthetic intermediate for a wide variety of natural products. The stereochemistry of copalol is critical, as different enantiomers can lead to distinct downstream products with differing biological activities. Chiral HPLC is a powerful technique for separating enantiomers, and the selection of an appropriate chiral stationary phase and mobile phase is crucial for achieving successful resolution.[1][2] Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including alcohols and natural products.[3][4][5] This note details a systematic approach to developing a chiral separation method for copalol enantiomers.
Experimental Conditions
A screening of various polysaccharide-based columns is recommended for initial method development.[6] Based on the structure of copalol, a normal phase method is proposed as the primary approach.
Instrumentation:
-
HPLC System with a binary or quaternary pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Parameters (Proposed Starting Conditions):
| Parameter | Proposed Condition |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or low UV, as copalol lacks a strong chromophore) |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Quantitative Data (Hypothetical)
The following table summarizes the expected performance of the proposed method. This data is representative of a successful chiral separation and should be used as a benchmark during method development.
| Compound | Retention Time (tʀ) [min] | Resolution (Rs) | Tailing Factor (T) |
| This compound | 8.5 | - | 1.1 |
| (-)-Copalol | 10.2 | 2.1 | 1.2 |
Note: The elution order of enantiomers is dependent on the specific chiral stationary phase used and may be inverted on a CSP with the opposite chirality.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic copalol standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA, 95:5).
-
Working Standard: Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for injections.
-
Sample Preparation: Dissolve the sample containing copalol in the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter (PTFE for normal phase) prior to injection to remove particulate matter.[7]
HPLC System Preparation and Equilibration
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade n-Hexane and 2-Propanol in the desired ratio (e.g., 95:5 v/v).[7] It is crucial to use high-purity solvents.
-
Degassing: Degas the mobile phase using an online degasser or by sonicating for 15-20 minutes to prevent bubble formation.
-
System Purge: Purge the HPLC pump with the prepared mobile phase to ensure a consistent solvent composition.
-
Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at the set flow rate (1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved.
Method Development and Optimization Protocol
If the initial conditions do not provide adequate separation (baseline resolution Rs ≥ 1.5), the following optimization steps should be performed systematically:
-
Modifier Concentration: Adjust the percentage of the alcohol modifier (2-Propanol).
-
Decrease the IPA concentration (e.g., to 98:2 n-Hexane/IPA) to increase retention and potentially improve resolution.
-
Increase the IPA concentration (e.g., to 90:10 n-Hexane/IPA) to decrease retention times. The optimal concentration is typically found through a series of isocratic runs.
-
-
Alcohol Modifier Type: Evaluate different alcohol modifiers. Sometimes, changing from 2-Propanol to Ethanol can significantly alter the selectivity of the separation.[6][8]
-
Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to potentially increase column efficiency and improve resolution, although this will increase the analysis time.
-
Temperature: Evaluate the effect of column temperature. Lower temperatures often enhance enantioselectivity for chiral separations.[6] Test at temperatures such as 15 °C and 20 °C.
-
Chiral Stationary Phase Screening: If a satisfactory separation cannot be achieved on the initial column, screen other CSPs. Good alternatives include cellulose-based columns (e.g., Chiralcel® OD-H) or Pirkle-type columns.[9]
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the (+)- and (-)-copalol enantiomers based on their retention times.
-
Resolution Calculation: Calculate the resolution (Rs) between the two enantiomeric peaks using the standard formula: Rs = 2(tʀ₂ - tʀ₁) / (w₁ + w₂), where tʀ are the retention times and w are the peak widths at the base.
-
Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = [|A₁ - A₂| / (A₁ + A₂)] x 100.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC method development for copalol enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. uhplcs.com [uhplcs.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
Application Notes and Protocols: Utilizing (+)-Copalol in Diterpene Biosynthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Copalol, and its activated form, (+)-copalyl diphosphate (CPP), are key bicyclic intermediates in the biosynthesis of a vast array of labdane-related diterpenoids. These natural products exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Understanding the enzymatic pathways that produce and consume (+)-CPP is crucial for elucidating biosynthetic mechanisms and for the metabolic engineering of novel, high-value diterpenes.
These application notes provide a comprehensive overview of the use of this compound and its precursors in diterpene biosynthesis studies. Included are detailed protocols for enzyme expression and purification, in vitro assays, and product analysis, along with key quantitative data for relevant enzymes.
Diterpene Biosynthesis via (+)-Copalyl Diphosphate
The biosynthesis of labdane-related diterpenes begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). Class II diterpene synthases (diTPSs), specifically copalyl diphosphate synthases (CPS), catalyze the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, copalyl diphosphate (CPP). The stereochemistry of this cyclization is critical, leading to different series of downstream products. (+)-CPP, also referred to as normal-CPP, is the precursor to a significant family of diterpenes. This intermediate is then further cyclized or rearranged by Class I diTPSs, such as kaurene synthase-like (KSL) enzymes, to generate the final diterpene scaffold.
Application Notes and Protocols for the Enzymatic Conversion of (+)-Copalyl Diphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic conversion of (+)-copalyl diphosphate ((+)-CPP), a key intermediate in the biosynthesis of a diverse array of bioactive labdane-related diterpenoids. This document details the enzymes involved, their mechanisms, and provides protocols for their study and application in metabolic engineering and drug discovery.
Introduction
(+)-Copalyl diphosphate is a central precursor in the biosynthesis of thousands of specialized diterpenoids, including the plant hormone gibberellin and the pharmaceutically valuable compound forskolin. The enzymatic conversion of (+)-CPP is catalyzed by a suite of enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), which are responsible for the vast structural diversity of these natural products. Understanding and harnessing these enzymatic transformations are critical for the synthetic biology-based production of high-value diterpenoids and for the discovery of novel therapeutic agents.
The biosynthesis of these compounds begins with the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGPP), to form a labdane-type bicyclic core. This initial cyclization is catalyzed by class II diTPSs, known as copalyl diphosphate synthases (CPS), which can produce different stereoisomers of CPP, including (+)-CPP, ent-CPP, and syn-CPP. The (+)-CPP backbone is then further modified by class I diTPSs and decorated by CYPs and other tailoring enzymes.
Key Enzymatic Conversions of (+)-Copalyl Diphosphate
The fate of (+)-copalyl diphosphate is determined by the specific enzymes present in an organism. Two major pathways involving (+)-CPP are highlighted below:
-
Gibberellin Biosynthesis: In this pathway, ent-copalyl diphosphate (ent-CPP) is the key intermediate. It is synthesized from GGPP by ent-copalyl diphosphate synthase (ent-CPS). Subsequently, ent-kaurene synthase (KS), a class I diTPS, converts ent-CPP to ent-kaurene.[1] ent-Kaurene is then subjected to a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases to produce the various forms of gibberellins, which are crucial plant growth hormones.[2][3]
-
Forskolin Biosynthesis: The biosynthesis of the potent adenylate cyclase activator, forskolin, begins with the conversion of GGPP to 13R-manoyl oxide.[4][5] This transformation is a two-step process likely involving a (+)-copalyl diphosphate intermediate. A class II diTPS first synthesizes (+)-CPP, which is then converted to 13R-manoyl oxide by a class I diTPS. A cascade of reactions catalyzed by at least five distinct CYPs and two acetyltransferases then modifies the 13R-manoyl oxide backbone to yield forskolin.[4][6] The identification of these enzymes has enabled the total biosynthesis of forskolin in engineered microorganisms.[6]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the enzymatic conversion of (+)-copalyl diphosphate and its downstream products.
Table 1: Product Titers from Heterologous Expression Systems
| Product | Precursor | Host Organism | Titer | Reference |
| ent-Copalol | GGPP | Saccharomyces cerevisiae | 35.6 mg/L | [7] |
| ent-Kaurene | ent-CPP | Saccharomyces cerevisiae | Increased 4.25-fold with fused SmKS-SmCPSent | [5][8] |
| Forskolin | 13R-Manoyl Oxide | Saccharomyces cerevisiae | 40 mg/L | [4][6] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ent-Copalyl Diphosphate Synthase | GGPP | Data not available | Data not available | Data not available | |
| ent-Kaurene Synthase | ent-CPP | Data not available | Data not available | Data not available | [9] |
| Cytochrome P450s (Forskolin Pathway) | Diterpenoid Intermediates | Complex kinetics | Complex kinetics | Complex kinetics | [1] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Gibberellins
The following diagram illustrates the initial steps in the gibberellin biosynthetic pathway, starting from the precursor geranylgeranyl diphosphate (GGPP).
Biosynthetic Pathway of Forskolin
This diagram outlines the key enzymatic steps in the biosynthesis of forskolin from 13R-manoyl oxide, a derivative of (+)-copalyl diphosphate.
Experimental Workflow for Enzyme Characterization
The following workflow diagram illustrates the general steps for the heterologous expression, purification, and characterization of diterpene synthases.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Diterpene Synthases in E. coli
This protocol is adapted for the expression of His-tagged diterpene synthases like (+)-copalyl diphosphate synthase and ent-kaurene synthase.
1. Gene Cloning and Expression Vector Preparation:
- Synthesize the gene of interest with codon optimization for E. coli.
- Clone the gene into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag.
- Verify the construct by sequencing.
2. Transformation:
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of Terrific Broth (TB) or LB medium with the overnight culture to an OD600 of 0.1.
- Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-20 hours to improve protein solubility.[10][11]
4. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with added lysozyme and protease inhibitors.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Analyze the purified protein by SDS-PAGE.
- If necessary, perform buffer exchange into a storage buffer (e.g., using dialysis or a desalting column).
Protocol 2: In Vitro Assay for Diterpene Synthase Activity
This protocol can be used to determine the activity of (+)-copalyl diphosphate synthase (with GGPP as substrate) or ent-kaurene synthase (with (+)-CPP as substrate).
1. Reaction Setup:
- Prepare a reaction mixture in a glass vial containing:
- Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).
- Substrate: 10-50 µM GGPP or (+)-CPP.
- Purified enzyme (1-5 µg).
- The final reaction volume is typically 50-100 µL.
2. Incubation:
- Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-4 hours.
3. Product Extraction:
- Stop the reaction by adding an equal volume of a quenching solution (e.g., 500 mM EDTA).
- To dephosphorylate the product (if it is a diphosphate), add a phosphatase (e.g., alkaline phosphatase) and incubate further.
- Extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate).
- Vortex vigorously and centrifuge to separate the phases.
- Carefully transfer the organic phase to a new vial.
- Repeat the extraction step.
- Dry the combined organic extracts under a stream of nitrogen.
4. Product Analysis:
- Resuspend the dried extract in a small volume of hexane or ethyl acetate for analysis.
- Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).[12]
Protocol 3: Cytochrome P450 Activity Assay
This protocol provides a general framework for assaying the activity of CYPs involved in the modification of diterpenoids, such as in the forskolin biosynthesis pathway.
1. Reaction Components:
- Human liver microsomes or recombinant CYPs expressed in a suitable system (e.g., yeast or insect cells).
- NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
- Diterpenoid substrate (e.g., 13R-manoyl oxide).
- Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
2. Assay Procedure:
- Pre-incubate the microsomes or recombinant enzyme with the substrate in the buffer at 37°C for a few minutes.
- Initiate the reaction by adding the NADPH-generating system or NADPH.
- Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile or methanol).
- Centrifuge to pellet the protein.
3. Product Analysis:
- Analyze the supernatant for the formation of oxidized products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13]
- Quantify the product formation by comparing with a standard curve of an authentic standard, if available.
- The IC50 value for an inhibitor can be determined by measuring the reduction in metabolite formation at various inhibitor concentrations.[14]
Protocol 4: Quantitative Analysis of Diterpenoids by GC-MS
This protocol outlines the general steps for the quantification of diterpene products from enzymatic assays.
1. Sample Preparation:
- Prepare the extracted and dried diterpenoid samples as described in Protocol 2.
- For certain diterpenoids, derivatization (e.g., methylation or trimethylsilylation) may be necessary to improve volatility and chromatographic properties.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program: An initial temperature of 50-70°C held for a few minutes, followed by a ramp to a final temperature of 280-300°C. The specific program should be optimized for the separation of the target analytes.[10]
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan for identification of unknown products or Selected Ion Monitoring (SIM) for quantification of known products.
- Mass Range: m/z 40-500.
3. Data Analysis:
- Identify the products by comparing their mass spectra and retention times with those of authentic standards or with published data.
- For quantification, generate a calibration curve using a series of standard solutions of the target diterpenoid.
- Calculate the concentration of the product in the original sample based on the peak area and the calibration curve.
Conclusion
The enzymatic conversion of (+)-copalyl diphosphate is a rich field of study with significant implications for biotechnology and medicine. The protocols and information provided in these application notes offer a starting point for researchers to explore the fascinating world of diterpenoid biosynthesis. By applying these methods, scientists can further elucidate novel biosynthetic pathways, engineer microorganisms for the production of valuable compounds, and discover new molecules with therapeutic potential.
References
- 1. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of the diterpene cyclase ent-copalyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]
- 5. Progress in heterologous biosynthesis of forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dr.lib.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic studies of class II diterpene cyclases | Laboratory of Reuben Peters [faculty.sites.iastate.edu]
- 12. Diterpene Cyclases and the Nature of the Isoprene Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A kinetic analysis of activation of smooth muscle adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]
(+)-Copalol: A Key Precursor in the Biosynthesis of Diterpenoid Phytoalexins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Copalol, in its phosphorylated form (+)-copalyl diphosphate (CPP), stands as a critical biosynthetic intermediate in the production of a diverse array of diterpenoid phytoalexins in plants. These antimicrobial compounds are synthesized in response to pathogen attack and other environmental stresses, playing a pivotal role in plant defense mechanisms. Understanding the enzymatic conversion of this compound into these defense compounds offers significant opportunities for the development of novel crop protection strategies and potentially new therapeutic agents. This document provides a detailed overview of the biosynthetic pathways originating from this compound, quantitative data on phytoalexin production, and comprehensive protocols for key experimental procedures.
Biosynthesis of Diterpenoid Phytoalexins from this compound
The biosynthesis of diterpenoid phytoalexins commences with the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (GGDP), to form (+)-copalyl diphosphate. This reaction is catalyzed by a class of enzymes known as copalyl diphosphate synthases (CPS). In rice, for instance, two main pathways diverge from CPP isomers. The syn-copalyl diphosphate (syn-CPP) pathway leads to the production of momilactones and oryzalexin S, while the ent-copalyl diphosphate (ent-CPP) pathway gives rise to phytocassanes and oryzalexins A-F.[1][2][3]
Following the formation of the initial diterpene scaffolds by kaurene synthase-like (KSL) enzymes, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, leads to the final bioactive phytoalexins.[4][5]
Quantitative Data on Phytoalexin Production
The production of phytoalexins is tightly regulated and can be induced by various biotic and abiotic elicitors. The following tables summarize quantitative data on the accumulation of different phytoalexins in response to such stimuli.
| Phytoalexin | Plant Species | Elicitor | Concentration of Elicitor | Time Post-Elicitation (h) | Phytoalexin Yield (µg/g fresh weight) | Reference |
| Glyceollin I | Soybean (Glycine max) | Silver Nitrate (AgNO₃) | 5 mM | 48 | 202.5 | [6] |
| Glyceollin I | Soybean (Glycine max) | WGE | 20 mg/mL | 48 | 449.8 | [6] |
| Wyerone | Broad Bean (Vicia faba) | Botrytis cinerea | - | 168 | 943 | [2] |
| Wyerone | Broad Bean (Vicia faba) | UV radiation | - | - | 452 | [2] |
| Wyerone | Broad Bean (Vicia faba) | Botrytis alli | - | - | 325 | [2] |
| Wyerone | Broad Bean (Vicia faba) | Freezing-thawing | - | - | 288 | [2] |
| Momilactone B | Rice (Oryza sativa) | - | - | - | 0.75 - 37.8 (in dry husk) | [7] |
Table 1: Elicitor-Induced Phytoalexin Accumulation. WGE: Wall glucan elicitor from Phytophthora sojae.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Copalyl Diphosphate Synthase (CPS)
This protocol describes the expression of a recombinant CPS in E. coli and its subsequent purification, a crucial step for in vitro characterization and production of (+)-copalyl diphosphate.
1. Gene Cloning and Expression Vector Construction:
-
Amplify the full-length coding sequence of the target CPS gene from plant cDNA.
-
Clone the PCR product into a suitable bacterial expression vector (e.g., pET series) containing an N-terminal His6-tag for affinity purification.
2. Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and 10% glycerol) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged CPS protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Assess protein purity by SDS-PAGE and concentration by a standard protein assay (e.g., Bradford or BCA).
Protocol 2: In Vitro Diterpene Synthase Assay
This assay is used to determine the activity and product profile of a purified CPS or KSL enzyme.
1. Reaction Setup:
-
Prepare a reaction mixture in a glass vial containing:
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT).
-
Purified enzyme (e.g., 1-5 µM).
-
Substrate: Geranylgeranyl diphosphate (GGDP) for CPS assays, or (+)-copalyl diphosphate (CPP) for KSL assays (typically 10-50 µM).
-
-
For radioactive assays, use radiolabeled substrate (e.g., [³H]GGDP).
2. Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-4 hours).
3. Product Extraction:
-
Stop the reaction by adding a quenching solution (e.g., EDTA in a basic buffer).
-
If the product is a diphosphate, it can be dephosphorylated by adding a phosphatase (e.g., alkaline phosphatase) and incubating further.
-
Extract the diterpene products with an equal volume of an organic solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic phase to a new vial.
4. Product Analysis:
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
-
For radioactive assays, the products can be separated by thin-layer chromatography (TLC) and quantified by scintillation counting.
Protocol 3: Extraction and Analysis of Diterpenoid Phytoalexins from Plant Tissue
This protocol outlines the extraction of phytoalexins from plant material and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
-
Weigh the powdered tissue and add a suitable extraction solvent (e.g., methanol, ethanol, or acetone, often with a small percentage of water) at a specific ratio (e.g., 1:10 w/v).
-
Sonicate or vortex the mixture for a defined period (e.g., 30-60 minutes) at room temperature.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant and repeat the extraction of the pellet one or two more times to ensure complete extraction.
-
Pool the supernatants.
3. Sample Cleanup (Optional but Recommended):
-
For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Pass the crude extract through a C18 SPE cartridge, wash with a polar solvent (e.g., water), and elute the phytoalexins with a less polar solvent (e.g., methanol or acetonitrile).
4. HPLC Analysis:
-
Evaporate the solvent from the extract under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometer detector.
-
Develop a gradient elution method using a mobile phase typically consisting of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.
-
Identify and quantify the phytoalexins by comparing their retention times and mass spectra with those of authentic standards.
Visualizations
Caption: Biosynthetic pathways of major diterpenoid phytoalexins from GGDP.
Caption: General experimental workflow for studying phytoalexin biosynthesis.
Caption: Simplified signaling pathway for elicitor-induced phytoalexin biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis, elicitation and roles of monocot terpenoid phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dr.lib.iastate.edu]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. Re-routing plant terpene biosynthesis enables momilactone pathway elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Engineering of Saccharomyces cerevisiae for ent-Copalol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-Copalol is a crucial diterpene precursor for the synthesis of various valuable natural products, including andrographolide, which exhibits a wide range of pharmacological activities. Chemical synthesis of such complex molecules is often challenging and economically unviable. Metabolic engineering of microbial hosts like Saccharomyces cerevisiae offers a promising and sustainable alternative for the production of ent-copalol. This document provides detailed application notes and experimental protocols for the metabolic engineering of S. cerevisiae to achieve de novo biosynthesis of ent-copalol, based on successful published research.[1][2]
The overall strategy involves enhancing the native mevalonate (MVA) pathway to increase the supply of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), introducing a highly active ent-copalyl diphosphate synthase (CPS) to convert GGPP to ent-copalyl diphosphate (ent-CPP), and reducing the flux towards competing metabolic pathways. Subsequent dephosphorylation of ent-CPP by endogenous yeast phosphatases yields the final product, ent-copalol.[1][2]
Data Presentation
The following tables summarize the quantitative data from a systematic approach to engineer S. cerevisiae for ent-copalol production. The data illustrates the stepwise improvements in titer achieved through various genetic modifications.
Table 1: Genetic Modifications and Corresponding ent-Copalol Production
| Strain ID | Genotype / Modification | ent-Copalol Titer (mg/L) | Fold Increase |
| CW1001 | Base strain with integrated ApCPS2 | Trace | - |
| CW1002 | CW1001 with MVA pathway enhancement | Increased peak area | N/A |
| CW1003 | CW1002 with ROX1 and YPL062W knockout | Increased peak area | N/A |
| CW1004 | CW1003 with ApCPS2 saturation mutagenesis | Increased peak area | N/A |
| CW1005 | CW1004 with ALD6 overexpression | Increased peak area | N/A |
| CW1006 | CW1005 with CIT2 knockout | Increased peak area | N/A |
| CW1007 | CW1006 with ApCPS2-SaGGPS2 fusion protein | 35.6 | Highest reported |
Data is synthesized from the study by Li et al. (2024), where specific titers for intermediate strains were not always quantified but noted as increases in peak area.[1]
Signaling Pathways and Experimental Workflows
Engineered ent-Copalol Biosynthesis Pathway in S. cerevisiae
References
Application Notes and Protocols for the Quantification of ent-Copalol in Plant Tissues
Introduction
ent-Copalol is a labdane-type diterpene that serves as a crucial precursor in the biosynthesis of a wide array of specialized metabolites in plants, including the pharmacologically significant andrographolides found in Andrographis paniculata[1][2]. It is synthesized from geranylgeranyl pyrophosphate (GGPP) through the catalytic action of ent-copalyl diphosphate synthase (CPS)[3]. The quantification of ent-copalol in different plant tissues is essential for understanding the metabolic pathways, regulation of biosynthesis, and for the metabolic engineering of high-value natural products. These application notes provide detailed protocols for the extraction and quantification of ent-copalol from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Plant Material Collection and Preparation
A critical first step in the accurate quantification of ent-copalol is the proper collection and handling of plant tissues to minimize degradation of the target analyte.
Protocol:
-
Harvest fresh plant tissues (e.g., leaves, stems, roots, flowers) from healthy, disease-free plants.
-
Immediately flash-freeze the collected tissues in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissues for 48-72 hours until completely dry.
-
Grind the dried tissues into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Store the powdered tissue at -80°C in airtight containers until extraction.
Extraction of ent-Copalol from Plant Tissues
This protocol is adapted from a method successfully used for the extraction of ent-copalol from Andrographis paniculata tissues[1].
Materials:
-
Powdered, lyophilized plant tissue
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Ultrasonic bath
-
Centrifuge
-
Pipettes and tips
-
Glass vials with screw caps
Protocol:
-
Weigh approximately 100 mg of the powdered plant tissue and place it into a 15 mL centrifuge tube.
-
Add 8 mL of methanol and 2 mL of n-hexane to the tube.
-
Tightly cap the tube and macerate the sample for 1 hour at room temperature with gentle agitation.
-
Following maceration, place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 4000 × g for 10 minutes to separate the solid plant material from the solvent layers.
-
Carefully collect the upper n-hexane layer, which contains the non-polar diterpenes including ent-copalol, and transfer it to a clean glass vial.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of n-hexane for GC-MS analysis.
Quantification of ent-Copalol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like ent-copalol due to its high sensitivity and specificity[1].
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic mass-to-charge ratio (m/z) for ent-copalol is 290[4].
Protocol:
-
Inject 1 µL of the reconstituted extract into the GC-MS system.
-
Acquire the data in both full scan and SIM mode.
-
Identify the ent-copalol peak in the chromatogram based on its retention time and mass spectrum by comparing it to an authentic standard.
-
For quantification, create a calibration curve using a series of known concentrations of an ent-copalol standard.
-
Calculate the concentration of ent-copalol in the plant tissue extract by comparing its peak area in SIM mode to the calibration curve. The final concentration should be expressed as µg/g of dry weight of the plant tissue.
Data Presentation
The quantification of endogenous ent-copalol in plant tissues is challenging due to its typically low abundance, as it is often rapidly converted to downstream metabolites[4]. While precise quantitative data across a range of plant species and tissues is not widely available in the literature, the following table summarizes the reported presence of ent-copalol in various tissues of Andrographis paniculata[4]. For context, a quantified level from a metabolically engineered yeast system is also included[2][4][5].
| Organism | Tissue/System | Concentration | Reference |
| Andrographis paniculata | Flower | Faintly Detected | [4] |
| Spire | Faintly Detected | [4] | |
| Cotyledon | Faintly Detected | [4] | |
| Stem | Faintly Detected | [4] | |
| Root | Faintly Detected | [4] | |
| Saccharomyces cerevisiae | Engineered Strain | 35.6 mg/L | [2][4][5] |
Mandatory Visualizations
Experimental Workflow for ent-Copalol Quantification
Caption: Experimental workflow for the quantification of ent-copalol in plant tissues.
ent-Copalol Biosynthesis Pathway
Caption: Biosynthesis pathway of ent-copalol and its downstream metabolites.
References
- 1. Involvement of an ent-copalyl diphosphate synthase in tissue-specific accumulation of specialized diterpenes in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stereoselectivity Challenges in Copalol Synthesis
Welcome to the technical support center for the stereoselective synthesis of copalol. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important bicyclic diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in copalol synthesis?
A1: The main stereochemical hurdles in copalol synthesis revolve around the controlled formation of the decalin ring system and the establishment of the correct relative and absolute stereochemistry at its multiple chiral centers. Key challenges include:
-
Diastereoselective formation of the decalin core: Achieving the desired cis or trans ring fusion, as well as the correct stereochemistry of substituents on the ring, is a primary obstacle.
-
Enantiocontrol: Establishing the correct absolute configuration of the stereocenters to yield a single enantiomer of the target copalol isomer is often difficult.
-
Control of side-chain stereochemistry: The stereochemistry of the side chain, particularly at C13, can be challenging to control.
Q2: Which synthetic strategies are commonly employed to address these stereoselectivity issues?
A2: Several powerful strategies are utilized to control stereochemistry in copalol synthesis:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as (+)-sclareolide, to provide a scaffold with pre-existing stereocenters.
-
Asymmetric Catalysis: The use of chiral catalysts, such as in Sharpless asymmetric epoxidation or asymmetric Diels-Alder reactions, can induce high enantioselectivity in key bond-forming steps.
-
Substrate Control: Existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.
-
Reagent Control: Chiral reagents can be used to introduce new stereocenters with a high degree of selectivity.
Q3: How can I separate diastereomers of copalol precursors if a reaction yields a mixture?
A3: Separation of diastereomers is a common requirement in multi-step syntheses. The following techniques are generally effective for copalol intermediates:
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and a systematic screening of solvent systems (e.g., gradients of ethyl acetate in hexanes) can often resolve diastereomers.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, normal-phase HPLC on silica or specialized columns can provide excellent resolution.
-
Crystallization: If one diastereomer is crystalline, fractional crystallization can be an effective purification method.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Decalin Ring Formation
Problem: Your cyclization reaction (e.g., Robinson annulation, Diels-Alder, or polyene cyclization) to form the decalin core of copalol is producing a mixture of diastereomers with low selectivity for the desired isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Steps:
-
Identify the Key Reaction: Determine the specific reaction responsible for the formation of the decalin ring. The troubleshooting approach will vary depending on the reaction type.
-
For Robinson Annulation:
-
Base and Solvent: The choice of base and solvent can significantly impact the stereochemical outcome of the intramolecular aldol condensation. Experiment with different base/solvent combinations (e.g., KOH in methanol vs. LDA in THF).
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable transition state.
-
-
For Diels-Alder Reactions:
-
Lewis Acid Catalysis: The choice of Lewis acid can dramatically influence the endo/exo selectivity and facial selectivity. Screen a variety of Lewis acids with different steric and electronic properties.
-
Substrate Modification: Altering the steric or electronic nature of the diene or dienophile can improve diastereoselectivity.
-
-
For Polyene Cyclizations:
-
Lewis Acid/Catalyst Screening: The nature of the Lewis acid or catalyst is critical in guiding the cyclization cascade. A less bulky Lewis acid may favor a different transition state geometry.
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can affect the folding of the polyene precursor and, consequently, the stereochemical outcome.
-
Guide 2: Low Enantioselectivity in Asymmetric Reactions
Problem: An asymmetric reaction, such as a Sharpless epoxidation or a catalytic asymmetric hydrogenation, is yielding a product with low enantiomeric excess (ee).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Verify Analytical Method: Before optimizing the reaction, ensure your method for determining ee (e.g., chiral HPLC or GC) is accurate and reproducible.
-
For Sharpless Asymmetric Epoxidation:
-
Catalyst Integrity: The titanium(IV) isopropoxide catalyst is sensitive to moisture. Ensure it is of high purity and handled under anhydrous conditions. The catalyst loading can also be critical.
-
Chiral Ligand Purity: The enantiomeric purity of the diethyl tartrate (DET) is paramount. Use a fresh, high-purity batch.
-
Anhydrous Conditions: Water can hydrolyze the catalyst and lead to a loss of enantioselectivity. Use freshly dried solvents and reagents.
-
-
For Asymmetric Hydrogenation:
-
Ligand Screening: The choice of chiral ligand is the most critical factor. If one ligand gives poor results, screen a variety of ligands with different electronic and steric properties.
-
Reaction Parameters: Hydrogen pressure and reaction temperature can have a significant impact on enantioselectivity. Systematically vary these parameters to find the optimal conditions.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities.
-
Quantitative Data Summary
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model Polyene Cyclization
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | SnCl₄ | CH₂Cl₂ | -78 | 85:15 | 75 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 | 70:30 | 82 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 60:40 | 65 |
| 4 | Et₂AlCl | Toluene | -78 | 90:10 | 78 |
Note: This data is illustrative and based on general trends in polyene cyclizations. Actual results may vary depending on the specific substrate.
Table 2: Sharpless Asymmetric Epoxidation of Geraniol - A Precursor to Copalol Analogues [1]
| Entry | Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | L-(+)-Diethyl Tartrate | 83.5 | 88 |
| 2 | D-(-)-Diethyl Tartrate | 81.2 | 85 |
Experimental Protocols
Protocol 1: Diastereoselective Robinson Annulation for Decalin Core Synthesis
This protocol is a general guideline for a Robinson annulation to construct a decalin system, which is a core structure in copalol.
-
Michael Addition:
-
To a solution of 2-methylcyclohexanone (1.0 eq) in methanol at 0 °C, add a catalytic amount of potassium hydroxide (0.1 eq).
-
Slowly add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Intramolecular Aldol Condensation:
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Dissolve the crude Michael adduct in a 2:1 mixture of THF and methanol.
-
Add a solution of potassium hydroxide (2.0 eq) in water.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature, neutralize with 1 M HCl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford the decalin product.
-
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol[1]
This protocol describes the epoxidation of geraniol, a common starting material for terpene synthesis.
-
Catalyst Preparation:
-
To a stirred suspension of powdered 4 Å molecular sieves in dry dichloromethane (CH₂Cl₂) at -20 °C under an argon atmosphere, add L-(+)-diethyl tartrate (1.2 eq).
-
Add titanium(IV) isopropoxide (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -20 °C.
-
-
Epoxidation:
-
Add a solution of geraniol (1.0 eq) in dry CH₂Cl₂ dropwise.
-
Stir for 30 minutes, then add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) dropwise.
-
Maintain the reaction at -20 °C for 4 hours, monitoring by TLC.
-
-
Work-up:
-
Add a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the epoxy alcohol.
-
Signaling Pathways and Workflows
Caption: Logic diagram for selecting a stereocontrol strategy.
References
Technical Support Center: Resolving Co-eluting Peaks in (+)-Copalol Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of (+)-Copalol, particularly the issue of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in this compound chromatography?
A1: Co-elution in this compound analysis typically arises from the presence of structurally similar compounds. The most common culprits include:
-
Enantiomers: The presence of its enantiomer, (-)-ent-copalol, is a primary reason for co-elution on achiral columns.[1]
-
Diastereomers and Positional Isomers: Other labdane-type diterpene isomers with similar physicochemical properties can also co-elute.
-
Structurally Related Impurities: Impurities from the synthesis or extraction process that share a similar backbone to this compound can interfere with the analysis.
Q2: I am observing a single, broad, or shouldered peak where I expect to see this compound. What does this indicate?
A2: A distorted peak shape, such as a broad or shouldered peak, is a strong indication of co-elution. This suggests that two or more compounds are eluting from the column at very similar retention times, and the detector is reading them as a single, unresolved peak.
Q3: Is it possible to resolve the enantiomers this compound and (-)-ent-Copalol using standard achiral chromatography?
A3: No, enantiomers have identical physical and chemical properties in an achiral environment. Therefore, they will not be separated on a standard, achiral stationary phase. To separate this compound from its enantiomer, a chiral stationary phase (CSP) is required.
Q4: What are the initial steps I should take to troubleshoot co-eluting peaks in my this compound analysis?
A4: Start by systematically evaluating and optimizing your chromatographic conditions. The primary parameters to adjust are the mobile phase composition, the stationary phase (column), and the temperature. A methodical approach to adjusting these variables is crucial for effective troubleshooting.
Troubleshooting Guide: Resolving Co-eluting Peaks
Problem: Poor resolution or co-elution of this compound with an unknown peak.
This guide provides a systematic approach to diagnosing and resolving co-eluting peaks in the chromatographic analysis of this compound.
Step 1: Methodical Optimization of Chromatographic Conditions
The resolution of chromatographic peaks is governed by efficiency, selectivity, and retention factor. A systematic adjustment of these parameters is the most effective way to achieve separation.
Workflow for Troubleshooting Co-eluting Peaks:
Caption: A workflow diagram for troubleshooting co-eluting peaks in this compound chromatography.
Step 2: Experimental Protocols
Below are detailed experimental protocols that can be adapted to resolve co-eluting peaks in this compound analysis. These are based on methods developed for the analysis of labdane diterpenes, including the enantiomer of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development
This protocol is a starting point for developing a robust HPLC method for the separation of this compound from potential co-eluents.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: Water
-
B: Methanol[2]
-
-
Gradient: Start with a linear gradient and adjust as needed. A suggested starting gradient is:
-
0-12 min: 30% B to 60% B
-
12-20 min: Hold at 60% B
-
20-23 min: 60% B to 30% B
-
23-30 min: Hold at 30% B[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.[2]
-
-
Optimization Strategy:
-
Adjust the Gradient: If peaks are co-eluting, try a shallower gradient (e.g., a slower increase in the percentage of mobile phase B).
-
Change the Organic Modifier: If methanol does not provide adequate resolution, switch to acetonitrile. The change in solvent selectivity can alter the elution order and improve separation.
-
Modify the Mobile Phase pH: For acidic or basic impurities, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase can improve peak shape and resolution.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation
GC-MS can be a powerful tool for separating and identifying isomers of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in n-hexane.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 280 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 2 min.[2]
-
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).[2]
-
MS Parameters:
-
-
Optimization Strategy:
-
Modify the Temperature Program: A slower temperature ramp can improve the separation of closely eluting isomers.
-
Use a Different Column: If co-elution persists, a column with a different stationary phase (e.g., a more polar column) may provide the necessary selectivity.
-
Protocol 3: Chiral Chromatography for Enantiomeric Separation
If co-elution with the enantiomer, (-)-ent-copalol, is suspected, chiral chromatography is necessary.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of terpenes. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.
-
Normal Phase: Heptane/Isopropanol mixtures are common.
-
Reversed Phase: Acetonitrile/water or Methanol/water mixtures are used.
-
-
Method Development: A screening approach with different chiral columns and mobile phase compositions is often the most effective way to find the optimal conditions for enantiomeric resolution.
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize hypothetical quantitative data to illustrate the effects of changing chromatographic parameters on the resolution of this compound and a co-eluting impurity.
Table 1: Effect of Mobile Phase Composition on Resolution (HPLC)
| Mobile Phase B | Gradient Slope (%B/min) | Resolution (Rs) between this compound and Impurity |
| Methanol | 5 | 0.8 (Co-eluting) |
| Methanol | 2 | 1.2 (Partial Separation) |
| Acetonitrile | 5 | 1.6 (Baseline Separation) |
Table 2: Effect of Column Temperature on Resolution (GC)
| Temperature Ramp (°C/min) | Resolution (Rs) between this compound and Isomer |
| 20 | 0.9 (Co-eluting) |
| 10 | 1.4 (Partial Separation) |
| 5 | 1.8 (Baseline Separation) |
Biological Signaling Pathway Context
While a specific signaling pathway uniquely modulated by this compound is not extensively documented, labdane-type diterpenes are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often mediated through the modulation of key cellular signaling pathways.
References
Technical Support Center: Enhancing (+)-Copalol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of (+)-copalol.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for this compound production?
A1: The most commonly used and well-characterized microbial hosts for producing terpenoids, including this compound, are Escherichia coli and Saccharomyces cerevisiae.[1][2][3] E. coli is favored for its rapid growth and the extensive availability of genetic tools.[3] S. cerevisiae is also a popular choice due to its robustness in industrial fermentations and its native mevalonate (MVA) pathway, which is a key source of terpenoid precursors.[1][4]
Q2: What are the primary metabolic pathways I need to engineer for this compound production?
A2: To produce this compound, you will need to engineer a pathway that converts a central carbon source into the precursor geranylgeranyl pyrophosphate (GGPP), which is then cyclized by a specific this compound synthase. The key upstream pathways providing the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are the methylerythritol 4-phosphate (MEP) pathway, native to most bacteria like E. coli, and the mevalonate (MVA) pathway, found in eukaryotes like yeast.[2][5]
Q3: My engineered strain is showing poor growth after inducing the this compound synthesis pathway. What could be the cause?
A3: Poor growth is often a sign of metabolic burden or the accumulation of toxic intermediates.[6] High expression of pathway enzymes can drain cellular resources. Additionally, the accumulation of isoprenoid precursors like IPP can be toxic to microbial cells.[1][6] The final product, this compound, or other pathway intermediates, may also exhibit toxicity.[2]
Q4: How can I confirm that my engineered microbe is producing this compound?
A4: The standard method for identifying and quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[7] You will need to extract the compound from your culture, often using an organic solvent overlay (like dodecane or hexadecane) during fermentation to capture the product. The resulting extract is then analyzed by GC-MS, and the mass spectrum of the product is compared to a known standard or previously published data. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[8]
Troubleshooting Guide
Problem 1: Low or No Detectable this compound Titer
| Potential Cause | Suggested Solution |
| Insufficient Precursor (GGPP) Supply | Overexpress rate-limiting enzymes in the native MEP pathway (e.g., dxs, idi, ispD, ispF in E. coli) or introduce a heterologous MVA pathway.[9][10] Ensure a sufficient supply of acetyl-CoA, the initial substrate for the MVA pathway.[4] |
| Low Activity of this compound Synthase (CPS) | Screen for CPS enzymes from different organisms to find one with higher activity in your host.[4][11] Codon-optimize the CPS gene for your specific microbial host. Consider protein engineering strategies to improve catalytic efficiency.[12] |
| Suboptimal Fermentation Conditions | Systematically optimize parameters such as temperature, pH, aeration, and media composition.[13] For example, lowering the temperature after induction can sometimes improve protein folding and product titers.[13] |
| Cofactor Limitation | Terpenoid biosynthesis requires cofactors like ATP and NADPH.[13][14] Ensure your fermentation medium is rich enough to support high metabolic activity and consider engineering central carbon metabolism to enhance cofactor availability.[13] |
| Product Degradation or Volatilization | Use a two-phase fermentation system with a solvent overlay (e.g., dodecane) to capture volatile or unstable products. |
Problem 2: Growth Inhibition or Cell Lysis After Pathway Induction
| Potential Cause | Suggested Solution |
| Metabolic Burden from High Protein Expression | Use inducible promoters with tunable expression levels to balance pathway flux and cell health. Titrate the inducer concentration to find an optimal level. |
| Toxicity of Pathway Intermediates (e.g., IPP) | Implement dynamic control strategies to balance the expression of upstream and downstream pathway modules.[1] This can prevent the accumulation of toxic intermediates. |
| Toxicity of this compound | Engineer efflux pumps to export the product out of the cell. Utilize a two-phase fermentation to sequester the product away from the cells. |
Quantitative Data Summary
The following tables summarize yields of related terpenoid products achieved through various metabolic engineering strategies in microbial hosts. This data can serve as a benchmark for your own experiments.
Table 1: Diterpene Production in Engineered S. cerevisiae
| Product | Engineering Strategy | Host | Titer | Reference |
| ent-copalol | Strengthened MVA pathway, weakened competing pathways, optimized acetyl-CoA supply, fusion expression of key enzymes. | S. cerevisiae | 35.6 mg/L | [4][11] |
| Patchoulol | Optimized patchoulol metabolic network, strengthened MVA pathway, balanced competing pathways, regulated acetyl-CoA pathway. | S. cerevisiae | 1.95 g/L | [15] |
Table 2: Terpenoid Production in Engineered E. coli
| Product | Engineering Strategy | Host | Titer | Reference |
| Sabinene | Engineered MEP pathway. | E. coli | 2.65 g/L | [2] |
| Limonene | Overexpression of dxs and idi. | E. coli | 17.4 mg/L | [10] |
| Longifolene | Heterologous longifolene synthase, augmented FPP supply via exogenous MVA pathway. | E. coli | 382 mg/L | [16] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Culture
-
Cultivation: Grow the engineered microbial host in a suitable medium. During fermentation, add a 10% (v/v) overlay of an organic solvent like dodecane to the culture to capture the produced this compound.
-
Extraction: After fermentation, separate the organic layer from the culture broth by centrifugation.
-
Sample Preparation: Take a known volume of the organic layer and add an internal standard (e.g., caryophyllene) of a known concentration.
-
GC-MS Analysis: Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Use a non-polar column suitable for terpenoid analysis (e.g., HP-5MS).
-
Temperature Program: Start with an initial temperature of ~80°C, hold for a few minutes, then ramp up to ~300°C.
-
Detection: Use mass spectrometry in full scan mode to identify the this compound peak based on its retention time and mass spectrum.
-
-
Quantification: Create a standard curve using purified this compound of known concentrations. Quantify the amount of this compound in your sample by comparing its peak area to the standard curve, normalized to the internal standard.
Protocol 2: Verifying Enzyme Expression by SDS-PAGE
-
Cell Lysis: Collect cell pellets from both induced and uninduced cultures. Resuspend the pellets in a lysis buffer and lyse the cells using sonication or a bead beater.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard protein assay (e.g., Bradford assay).
-
Sample Preparation: Mix a standardized amount of total protein from each sample with SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: Compare the protein profiles of the induced and uninduced samples. A band corresponding to the molecular weight of your this compound synthase should be visible or more intense in the induced sample.
Visualizations
Caption: Overview of the metabolic pathways for this compound production.
Caption: A logical workflow for troubleshooting low this compound production.
References
- 1. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]
- 7. Functional Diversity of Diterpene Synthases in the Biofuel Crop Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Manipulation of the precursor supply for high-level production of longifolene by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields of ent-Copalol in Yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the biosynthesis of ent-copalol in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is ent-copalol and why is it produced in yeast?
ent-Copalol is a diterpene and a key precursor for the synthesis of bioactive molecules like andrographolide.[1][2] Producing it in a microbial host like Saccharomyces cerevisiae offers a sustainable and scalable alternative to extraction from its natural plant source, Andrographis paniculata.[1][2] Yeast is a preferred chassis for this process due to its well-characterized genetics, established fermentation technologies, and the presence of the native mevalonate (MVA) pathway, which provides the necessary precursors for terpene synthesis.[3][4]
Q2: What is the basic metabolic pathway for ent-copalol production in yeast?
The production of ent-copalol in yeast starts with the endogenous MVA pathway, which synthesizes the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These are converted to the C20 precursor, geranylgeranyl pyrophosphate (GGPP). A heterologously expressed ent-copalyl diphosphate synthase (CPS) then cyclizes GGPP to form ent-copalyl diphosphate (ent-CPP). Finally, endogenous yeast phosphatases convert ent-CPP to ent-copalol.[1][2]
Q3: What are the major bottlenecks that can lead to low ent-copalol yields?
Low yields of ent-copalol can stem from several factors:
-
Insufficient Precursor Supply: Limited availability of the direct precursor, GGPP, is a common bottleneck.[4][5]
-
Low Enzyme Activity: The key heterologous enzyme, ent-copalyl diphosphate synthase (CPS), may have low catalytic activity in the yeast cellular environment.[1][2]
-
Suboptimal Gene Expression: Inefficient transcription or translation of the CPS gene can lead to low enzyme levels.
-
Competing Metabolic Pathways: Endogenous pathways can divert precursors like acetyl-CoA, FPP, and GGPP away from ent-copalol synthesis.[6][7]
-
Product or Intermediate Toxicity: Accumulation of ent-copalol or pathway intermediates may be toxic to the yeast cells, inhibiting growth and productivity.[2][8]
Troubleshooting Guides
Scenario 1: No ent-Copalol Detected
If you are unable to detect any ent-copalol in your yeast cultures, follow this troubleshooting guide.
dot
Caption: Troubleshooting workflow for no ent-copalol detection.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Failed Yeast Transformation | Verify the presence of your expression cassette in the yeast genome or plasmid using PCR. If the integration failed, re-transform the yeast with a verified plasmid. Ensure the use of a suitable selection marker. |
| No or Low Expression of ent-Copalyl Diphosphate Synthase (CPS) | Confirm the transcription of the CPS gene using RT-qPCR. Check for protein expression via Western blot, if an antibody is available. If expression is low, consider codon-optimizing the gene for S. cerevisiae and using a strong constitutive or inducible promoter (e.g., PTEF1, PTDH3, PGAL1).[9] |
| Inactive CPS Enzyme | The expressed CPS enzyme may be inactive. Perform an in-vitro enzyme assay using cell lysates and GGPP as a substrate to check for activity. If the enzyme is inactive, consider screening for CPS orthologs from other organisms or using protein engineering to improve activity.[1] |
| Inefficient Metabolite Extraction | ent-Copalol is a hydrophobic compound. Ensure your extraction protocol is suitable for such molecules. Extraction with a non-polar solvent like n-hexane is recommended.[10] |
| Detection Issues | Confirm that your GC-MS method is sensitive enough to detect low concentrations of ent-copalol. If a standard is not commercially available, the dephosphorylated product of ent-CPP can be used as an authentic standard.[11] |
Scenario 2: Low ent-Copalol Yield
If you are detecting ent-copalol, but the yield is lower than expected, consider the following strategies to boost production.
dot
Caption: Key areas for optimizing low ent-copalol yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Precursor Supply (GGPP) | Overexpress key genes in the MVA pathway to increase the metabolic flux towards GGPP. Common targets for overexpression include a truncated, soluble version of HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (ERG20), and GGPP synthase (BTS1).[4][6] |
| Limited Acetyl-CoA Pool | The MVA pathway starts with acetyl-CoA. Increasing the cytosolic pool of acetyl-CoA can significantly boost terpene production. This can be achieved by overexpressing genes involved in acetyl-CoA synthesis.[12] |
| Diversion of Precursors to Competing Pathways | The intermediate FPP can be diverted to sterol biosynthesis by squalene synthase (ERG9). Downregulating ERG9 expression, for instance by replacing its native promoter with a weaker or inducible one (e.g., PMET3 or PHXT1), can redirect FPP towards GGPP and subsequently ent-copalol.[6][7][13] |
| Low CPS and/or Phosphatase Activity | The catalytic activity of CPS is a known bottleneck.[1][2] Consider using saturation mutagenesis to screen for more active CPS variants.[7] Additionally, overexpression of endogenous phosphatases like DPP1 can enhance the conversion of ent-CPP to ent-copalol.[7] |
| Toxicity of ent-Copalol or Intermediates | High concentrations of terpenes can be toxic to yeast cells, impairing growth and productivity.[2][8] To mitigate this, consider implementing a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium. This will sequester the hydrophobic product, reducing its concentration in the aqueous phase and alleviating toxicity.[14] |
Data Presentation
Table 1: Metabolic Engineering Strategies and Reported ent-Copalol Titers
| Strain Engineering Strategy | Reported ent-Copalol Titer (mg/L) | Reference |
| Base strain with ApCPS2 expression | Not detected | [7] |
| Strengthened MVA pathway + ApCPS2 | Low, but detectable | [7] |
| Above + Saturation mutation of ApCPS2 (Met413Ser) | Increased peak area | [7] |
| Above + Optimized acetyl-CoA supply and fusion expression | 35.6 | [1][2] |
Experimental Protocols
Protocol 1: Yeast Transformation (Lithium Acetate Method)
This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and incubate for 10 minutes at room temperature.
-
Pellet the cells and resuspend in 400 µL of 100 mM LiAc.
-
Prepare the transformation mix for each reaction in a microcentrifuge tube:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1 M LiAc
-
25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA, 2 mg/mL)
-
1-5 µg of plasmid DNA
-
50 µL of competent yeast cells
-
-
Vortex the mixture thoroughly and incubate at 42°C for 40-45 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: ent-Copalol Extraction from Yeast Culture
This protocol is designed for the extraction of hydrophobic diterpenes from a yeast culture for subsequent GC-MS analysis.
-
Harvest 10 mL of yeast culture by centrifugation at 4,000 x g for 10 minutes.
-
Separate the supernatant (for extracellular product analysis) and the cell pellet (for intracellular product analysis).
-
Extracellular Extraction: To the supernatant, add an equal volume of n-hexane. Vortex vigorously for 3 minutes. Centrifuge at 4,000 x g for 5 minutes to separate the phases. Collect the upper organic (n-hexane) layer.
-
Intracellular Extraction:
-
Wash the cell pellet with sterile water.
-
Resuspend the pellet in a suitable buffer and transfer to a 2 mL screw-cap tube with glass beads.
-
Add 1 mL of n-hexane.
-
Perform cell disruption using a bead beater (e.g., FastPrep) for 3-5 cycles of 45 seconds with cooling on ice in between.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully collect the upper organic (n-hexane) layer.
-
-
Combine the extracellular and intracellular extracts if total yield is desired, or analyze them separately.
-
Dry the n-hexane extract under a gentle stream of nitrogen gas.
-
Resuspend the dried residue in a known volume of n-hexane (e.g., 100 µL) for GC-MS analysis.
Protocol 3: GC-MS Analysis of ent-Copalol
This protocol provides a general framework for the quantification of ent-copalol using Gas Chromatography-Mass Spectrometry.
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A or similar.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-500.
-
Identification: Compare the retention time and mass spectrum of the peak of interest to an authentic standard of ent-copalol or a closely related labdane diterpene if a standard is unavailable. The mass spectrum of ent-copalol will show characteristic fragmentation patterns for labdane-type diterpenes.[15]
References
- 1. Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. neb.com [neb.com]
- 10. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.nyu.edu [med.nyu.edu]
- 12. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing a yeast cell factory for the production of terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolite trafficking enables membrane-impermeable-terpene secretion by yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Copalol Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of copalol through fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low or No Copalol Titer
Question: We are not detecting any copalol in our fermentation broth. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors could lead to a complete lack of copalol production. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Ineffective ent-copalyl diphosphate synthase (CPS) | - Verify the expression of your CPS enzyme via SDS-PAGE or Western blot.- Confirm the catalytic activity of the expressed CPS. Low activity is a known issue with some CPS enzymes in microbial hosts.[1] - Consider screening alternative CPS enzymes, such as ApCPS2 from Andrographis paniculata, which has shown good activity.[1] |
| Insufficient Precursor Supply (GGPP) | - Strengthen the endogenous mevalonate (MVA) pathway in S. cerevisiae by overexpressing key genes.[2][3] - Weaken competing pathways that also utilize geranylgeranyl pyrophosphate (GGPP).[2][3] |
| Suboptimal Fermentation Conditions | - Optimize temperature, pH, and agitation speed. For S. cerevisiae, a temperature of 30°C and agitation of 200 rpm are common starting points.[4] - Ensure your fermentation medium contains the necessary nutrients. |
| Analytical Method Limitations | - Confirm the sensitivity and detection limits of your analytical method (e.g., GC-MS). Copalol may be present at very low, undetectable concentrations initially. |
Workflow for Troubleshooting No Copalol Production:
Caption: Troubleshooting workflow for zero copalol yield.
Question: Our copalol titer is very low. How can we improve the yield?
Answer:
Low titers are a common challenge in the de novo biosynthesis of complex molecules like copalol.[1] The following strategies can help boost your production.
Strategies for Improving Copalol Titer:
| Strategy | Detailed Approach |
| Enhance Acetyl-CoA Supply | - Overexpress endogenous acetaldehyde dehydrogenase (ALD6) and knockout citrate synthase (CIT2) to increase the precursor acetyl-CoA pool.[5] |
| Enzyme Engineering & Fusion Proteins | - Perform saturation mutagenesis on your CPS enzyme to improve its catalytic efficiency. For example, the Met413Ser mutation in ApCPS2 has been shown to increase the peak area of ent-copalol.[2][3] - Create fusion proteins of your optimized CPS with a dephosphorylase like DPP1 to facilitate the conversion of ent-CPP to ent-copalol.[5] |
| Optimize Fermentation Media | - Systematically evaluate different carbon and nitrogen sources to find the optimal combination for your engineered strain.[6][7] |
| Fed-Batch Fermentation | - Implement a fed-batch fermentation strategy to maintain optimal nutrient levels and prolong the production phase. |
Copalol Biosynthesis Pathway and Optimization Points:
Caption: Key optimization points in the copalol biosynthesis pathway.
Section 2: Fermentation Process and Analytics
Question: What is a standard protocol for shake flask fermentation of engineered S. cerevisiae for copalol production?
Answer:
A typical protocol involves seed culture preparation followed by the main fermentation.
Protocol for Shake Flask Fermentation:
-
Seed Culture Preparation:
-
Inoculate a single colony of the recombinant S. cerevisiae strain from a solid plate into 5 mL of liquid YNB medium.
-
Incubate at 30°C with shaking at 200 rpm for approximately 20 hours.[4]
-
-
Main Fermentation:
-
Sample Collection:
-
After 96 hours, harvest the culture broth for copalol extraction and analysis.
-
Question: How do we extract and quantify copalol from the fermentation broth?
Answer:
Extraction is typically performed using a solvent partition, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction and Quantification Protocols:
| Parameter | Protocol |
| Extraction | - Add 8 mL of methanol and 2 mL of n-hexane to the culture broth. - Macerate for 1 hour, followed by sonication for 30 minutes. - Centrifuge at 4000 x g for 10 minutes. - Collect the n-hexane layer for GC-MS analysis.[4] |
| GC-MS Analysis | - Column: HP-5MS capillary column (30 m x 0.35 mm x 0.25 µm). - Inlet Temperature: 280°C. - Oven Program: Start at 70°C for 2 min, then ramp up by 10°C/min to 280°C and hold for 2 min. - Carrier Gas: Helium at a flow rate of 1 mL/min. - Ion Source Temperature: 230°C. - Scan Range: 50-400 amu m/z.[4] |
| NMR for Structural Confirmation | - For structural elucidation, purified samples can be dissolved in CDCl3 and analyzed by 1H and 13C NMR spectroscopy.[5] |
Experimental Workflow for Copalol Analysis:
Caption: Workflow for copalol extraction and analysis.
Quantitative Data Summary
Table 1: Impact of Genetic Modifications on Copalol Titer
| Strain Modification | Relative Copalol Titer/Peak Area | Reference |
| Base strain with ApCPS2 | Baseline | [2] |
| + ApCPS2 saturation mutation (Met413Ser) | Increased peak area | [2][3] |
| + Optimization of Acetyl-CoA supply | Increased titer | [5] |
| + Fusion of ApCPS2Met413Ser with DPP1 | 35.6 mg/L | [2][3] |
Experimental Protocols
Protocol 1: Heterologous Expression of ApCPS in E. coli
-
Plasmid Construction: Assemble the ApCPS gene into a pET-28a(+) vector.
-
Transformation: Transform the resulting plasmid into E. coli BL21(DE3) competent cells.
-
Seed Culture: Inoculate a single colony into LB medium with 100 mg/L ampicillin and culture at 37°C overnight.
-
Main Culture: Inoculate the seed culture into 250 mL of Terrific Broth (TB) medium with 100 mg/L ampicillin and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression with 0.1 mM isopropyl-β-d-thiogalactopyranoside (IPTG) at 20°C for 20 hours.[5]
-
Cell Lysis and Protein Purification: Harvest cells, resuspend in PBS, and lyse using sonication. Purify the protein from the supernatant.
Protocol 2: CRISPR-Cas9 Mediated Gene Integration in S. cerevisiae
-
gRNA Design: Design guide RNAs for the target integration site using online tools like Yeastriction.
-
Plasmid Construction: Construct the integration plasmid containing the gene of interest and homology arms for recombination using Gibson assembly.
-
Yeast Transformation: Co-transform the Cas9 expression plasmid and the integration plasmid into the desired S. cerevisiae strain.
-
Selection and Verification: Select for successful transformants on appropriate dropout media and verify the integration by colony PCR and Sanger sequencing.[5]
References
- 1. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 6. Frontiers | Carbon and nitrogen optimization in solid-state fermentation for sustainable sophorolipid production using industrial waste [frontiersin.org]
- 7. Carbon and nitrogen optimization in solid-state fermentation for sustainable sophorolipid production using industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (+)-Copalol during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of (+)-Copalol. The information is designed to help prevent degradation of the target compound during experimental procedures.
Troubleshooting Guide: Common Issues in this compound Isolation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Final Yield of this compound | 1. Degradation during extraction: Exposure to high temperatures or acidic conditions can lead to the degradation of this compound. 2. Incomplete extraction: The solvent system or extraction time may not be optimal for efficient extraction. 3. Loss during solvent partitioning: Incorrect pH or solvent choice can lead to the compound remaining in the aqueous phase or getting trapped in emulsions. 4. Degradation during chromatography: An acidic stationary or mobile phase can cause on-column degradation. | 1. Extraction: Use a gentle extraction method like maceration at room temperature. Avoid prolonged exposure to heat. If using techniques like Soxhlet, use a low-boiling point solvent. 2. Solvent Optimization: Test a range of solvents with varying polarities to ensure complete extraction. 3. Partitioning: Ensure the pH of the aqueous layer is neutral to slightly basic before partitioning with an organic solvent. To break emulsions, add brine or centrifuge the mixture. 4. Chromatography: Use a neutral stationary phase like deactivated silica gel or a C18 column. Buffer the mobile phase to a neutral pH if possible. |
| Appearance of Unexpected Peaks in Chromatogram | 1. Isomerization: Exposure to acidic conditions can cause rearrangement of the this compound structure, leading to the formation of isomers. 2. Oxidation: Prolonged exposure to air can lead to the formation of oxidation products. 3. Dehydration: Acidic conditions and/or heat can cause the loss of a water molecule, forming new terpene structures. | 1. pH Control: Maintain a neutral pH throughout the extraction and purification process. Use buffers where appropriate. 2. Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during solvent evaporation. 3. Temperature Control: Keep all steps of the isolation process at low to ambient temperatures. Avoid temperatures above 70°F (21°C) where degradation can begin. |
| Inconsistent Quantification Results | 1. Ongoing degradation: The isolated compound may be degrading in the storage solvent or under the analysis conditions. 2. Impure standard: The reference standard for this compound may be impure or partially degraded. | 1. Prompt Analysis: Analyze samples as soon as possible after isolation. 2. Proper Storage: Store isolated this compound and its solutions at low temperatures (ideally -20°C or below), protected from light, and under an inert atmosphere. 3. Standard Verification: Regularly check the purity of the reference standard using techniques like NMR or high-resolution mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound, a labdane diterpene alcohol, are exposure to acidic pH, high temperatures, light, and oxygen.[1] Acidic conditions can catalyze isomerization and rearrangement reactions, while heat can accelerate degradation and evaporation.[1][2][3] Light, particularly UV light, and oxygen can cause oxidative degradation.[1]
Q2: What is the ideal pH range to maintain during the isolation of this compound?
A2: To prevent acid-catalyzed degradation, it is crucial to maintain a neutral pH (around 7.0) throughout the isolation process.[4] If acidic reagents are used for any step, they should be neutralized as quickly as possible.
Q3: Can I use a rotary evaporator to concentrate my extract containing this compound?
A3: Yes, but with caution. Use a low bath temperature (below 40°C) and apply the vacuum gradually to minimize bumping and reduce the exposure time to heat. It is also advisable to introduce an inert gas into the flask after evaporation to prevent oxidation of the residue.
Q4: My this compound seems to be unstable even when stored in the freezer. What can I do?
A4: For long-term storage, dissolve the purified this compound in a high-purity, anhydrous solvent (e.g., ethanol or hexane), preferably one that has been sparged with an inert gas. Store the solution in an amber vial at -20°C or -80°C under an inert atmosphere like argon or nitrogen.[1] Avoid repeated freeze-thaw cycles.
Q5: I see multiple spots on my TLC plate even after column chromatography. Could this be degradation?
A5: It is possible. If you used an acidic solvent system or active silica gel, this compound could have degraded on the column. It is recommended to use deactivated (neutral) silica gel or an alternative stationary phase like C18 for purification. Analyze your fractions promptly after collection to monitor for any changes.
Data Presentation
Table 1: Illustrative Stability of Terpenes under Various Conditions
The following data is representative of general terpene stability and is provided for illustrative purposes due to the lack of specific quantitative stability data for this compound.
| Condition | Parameter | Approximate Recovery/Stability | Reference |
| Temperature | 100°C in water (30 min) | 70-80% | [2] |
| 150°C in water (30 min) | Decreased recovery | [2] | |
| 120°C in air (24 h) | ~50% (for limonene) | [3] | |
| pH | Acidic (below 4.6) | Rapid degradation of some terpenes | |
| Neutral (around 7.0) | Generally stable | [4] | |
| Light | UV exposure | Can cause degradation | [1] |
| Oxygen | Exposure to air | Can lead to oxidation | [1][3] |
Experimental Protocols
Protocol 1: High-Yield Isolation of ent-Copalol from Andrographis paniculata
This protocol is adapted from a published method for the isolation of ent-copalol, the enantiomer of this compound, and includes modifications to minimize degradation.[5]
1. Extraction:
-
Dry and powder the plant material.
-
Macerate the powdered material in a mixture of methanol and n-hexane (e.g., 8 mL methanol and 2 mL n-hexane for a small-scale extraction) for 1 hour at room temperature.[5]
-
Sonicate the mixture for 30 minutes, ensuring the temperature of the water bath does not increase significantly.[5]
-
Centrifuge the mixture (e.g., at 4000 x g for 10 minutes) to pellet the solid material.[5]
-
Carefully collect the n-hexane layer, which contains the less polar compounds including ent-copalol.
2. Purification by HPLC:
-
Concentrate the n-hexane extract under reduced pressure at a low temperature (<40°C).
-
Redissolve the residue in a suitable solvent for HPLC injection (e.g., acetonitrile/water mixture).
-
Purify the extract using a semi-preparative HPLC system with a C18 column.[5]
-
Use a mobile phase of acetonitrile and water, for example, a ratio of 35:70.[5]
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).[5]
-
Collect the fractions corresponding to the ent-copalol peak.
3. Post-Purification Handling:
-
Evaporate the solvent from the purified fractions under a stream of nitrogen or using a rotary evaporator at low temperature.
-
Store the purified compound under an inert atmosphere at -20°C or below.
Mandatory Visualization
Caption: A workflow for the isolation of this compound with steps to minimize degradation.
Caption: Potential degradation pathways for this compound under different conditions.
References
- 1. dutch-passion.com [dutch-passion.com]
- 2. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rootsciences.com [rootsciences.com]
- 5. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in scaling up (+)-Copalol synthesis
Technical Support Center: (+)-Copalol Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this valuable labdane diterpene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of reference.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, with a focus on a synthetic route involving key steps such as Wacker oxidation, Horner-Wadsworth-Emmons olefination, and DIBAH reduction.
Issue 1: Low Yield in Wacker Oxidation of the Diene Intermediate
Question: I am experiencing low yields during the Wacker oxidation of the diene intermediate to the corresponding methyl ketone. What are the potential causes and solutions?
Answer:
Low yields in this step can be attributed to several factors, from catalyst activity to reaction conditions. Here are some common causes and troubleshooting steps:
-
Catalyst Deactivation: The Palladium(II) catalyst can be reduced to inactive Pd(0).
-
Solution: Ensure an efficient co-oxidant system is in place, such as CuCl with an oxygen atmosphere, to regenerate the active Pd(II) catalyst. Ensure the CuCl is of high purity and not overly oxidized.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider slightly increasing the reaction temperature. Ensure vigorous stirring to maintain proper mixing of the multiphasic system.
-
-
Side Reactions: While the Wacker oxidation of terminal olefins is generally selective for methyl ketones, side reactions can occur.[1][2]
-
Solution: Maintain the recommended reaction temperature. Overheating can lead to decomposition or side reactions. Ensure the solvent system (e.g., DMF/water) is appropriate and the ratios are correct.
-
-
Impure Starting Material: Impurities in the diene intermediate can interfere with the catalyst.
-
Solution: Ensure the diene intermediate is sufficiently pure before proceeding with the Wacker oxidation.
-
Issue 2: Poor (E)-Selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
Question: My Horner-Wadsworth-Emmons reaction is producing a significant amount of the (Z)-isomer along with the desired (E)-isomer. How can I improve the (E)-selectivity?
Answer:
The HWE reaction is generally known for its high (E)-selectivity, but several factors can influence the E/Z ratio.[3][4][5]
-
Reaction Temperature: Lower temperatures can sometimes favor the kinetic (Z)-product.
-
Solution: The addition of the carbonyl compound to the phosphonate carbanion is often performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature.[4] Allowing the reaction to stir at room temperature for a sufficient time can promote equilibration to the thermodynamically more stable (E)-isomer.
-
-
Choice of Base and Cation: The nature of the base and its counterion can influence stereoselectivity.
-
Solution: Sodium-based bases like sodium hydride (NaH) or sodium methoxide (NaOMe) generally provide high (E)-selectivity.[6] The use of lithium bases can sometimes decrease (E)-selectivity.
-
-
Structure of the Phosphonate Reagent: The steric bulk of the phosphonate ester groups can impact the stereochemical outcome.
-
Solution: While you may be constrained by the specific phosphonate reagent required for the synthesis, it is a known factor that can be considered during route design. For this synthesis, diethyl methoxycarbonylmethyl phosphonate is commonly used.
-
Issue 3: Over-reduction during DIBAH Reduction of the Ester
Question: I am observing the formation of the corresponding primary alcohol as a significant byproduct during the DIBAH reduction of the α,β-unsaturated ester to this compound. How can I minimize this over-reduction?
Answer:
The reduction of an ester to an aldehyde (or in this case, an allylic alcohol to the corresponding primary alcohol upon conjugate reduction) with Diisobutylaluminum hydride (DIBAH) is highly temperature-sensitive. Over-reduction to the primary alcohol is a common side reaction.[7][8][9]
-
Incorrect Reaction Temperature: The tetrahedral intermediate formed during the reduction is only stable at low temperatures.
-
Slow Addition of DIBAH: Adding the DIBAH solution too quickly can cause localized warming and over-reduction.
-
Solution: Add the DIBAH solution dropwise via a syringe pump over an extended period to maintain strict temperature control.
-
-
Excess DIBAH: Using more than one equivalent of DIBAH will lead to the reduction of the initially formed aldehyde.
-
Solution: Use a precise amount of DIBAH, typically 1.0 to 1.2 equivalents. The DIBAH solution should be titrated before use to determine its exact molarity.
-
-
Quenching Procedure: An improper quench can lead to side reactions.
-
Solution: Quench the reaction at low temperature by slowly adding a quenching agent like methanol, followed by an aqueous workup.
-
Issue 4: Difficulty in Separating Diastereomeric Intermediates
Question: I am having trouble separating the diastereomeric diene intermediates by column chromatography. Is there an alternative approach?
Answer:
The synthesis of (±)-syn-copalol from a racemic lactone can lead to the formation of diastereomeric intermediates that are difficult to separate.[10]
-
Carry Through and Separate Later: If the subsequent reactions are not significantly affected by the presence of the other diastereomer, the mixture can be carried through several steps.
-
Solution: As demonstrated in the synthesis of (±)-syn-copalol, the diastereomeric mixture can be subjected to the Wacker oxidation and Horner-Wadsworth-Emmons reaction. The final diastereomeric products may be separable by High-Performance Liquid Chromatography (HPLC).[10]
-
-
Optical Resolution: To obtain enantiomerically pure this compound, an optical resolution of an earlier intermediate is recommended.
-
Solution: A racemic diol intermediate can be resolved by esterification with a chiral auxiliary, such as Boc-L-proline. The resulting diastereomeric esters can then be separated by flash column chromatography. This approach allows for the synthesis of each enantiomer of copalol separately.
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and versatile starting material is (+)-sclareolide, which can be derived from sclareol.[11] Sclareolide provides the core bicyclic structure of the labdane diterpenes. Alternatively, syntheses have been reported starting from a known racemic lactone, which then requires an optical resolution step to obtain the desired (+)-enantiomer.[11]
Q2: How can I ensure the stereochemistry is controlled during the synthesis?
A2: Stereocontrol is a critical aspect of this compound synthesis. In biosynthetic pathways, enzymes exert precise control over stereochemistry.[11] In a chemical synthesis, stereocontrol is often achieved by using chiral starting materials (chiral pool synthesis), employing chiral reagents or catalysts, or by separating diastereomeric intermediates. For the synthesis of this compound, resolving a racemic intermediate using a chiral auxiliary is a viable strategy.
Q3: What are the main challenges in scaling up the synthesis of this compound?
A3: Scaling up this multi-step synthesis presents several challenges:
-
Thermal Management: The DIBAH reduction is highly exothermic and requires strict temperature control, which becomes more challenging on a larger scale.[12][13]
-
Reagent Handling: DIBAH is pyrophoric and reacts violently with water and air, requiring specialized handling procedures at scale.
-
Purification: The separation of diastereomers, if an optical resolution is not performed early on, can be difficult and may require preparative HPLC, which can be a bottleneck in large-scale production.[1][2][14][15][16]
-
Reaction Times: Some steps may have long reaction times, which can impact throughput.
-
Cumulative Yield: In a multi-step synthesis, even moderate yields in each step can lead to a low overall yield, making the process costly.
Q4: Are there any biosynthetic routes to this compound?
A4: Yes, biosynthetic routes are being explored. These typically involve engineering microorganisms like Saccharomyces cerevisiae to express the necessary enzymes, such as copalyl diphosphate synthase (CPS), to convert a precursor like geranylgeranyl diphosphate (GGPP) into copalyl diphosphate, which is then hydrolyzed to copalol.[17][18][19][20] However, challenges such as low enzyme activity and low titers are areas of active research.[18][19]
Quantitative Data Summary
The following tables summarize quantitative data for key steps in a representative synthesis of (±)-syn-copalol. Yields for the enantiomerically pure synthesis of this compound are expected to be similar.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 1 | Diene Formation | (3-methylbut-3-en-1-yl)magnesium bromide | THF | 93% | [10] |
| 2 | Wacker Oxidation | PdCl₂, CuCl, O₂ | DMF/H₂O | 82% | [10] |
| 3 | Horner-Wadsworth-Emmons | Diethyl methoxycarbonylmethyl phosphonate, NaH | THF | 83% | [10] |
| 4 | DIBAH Reduction | DIBAH | Ether | 99% | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Wacker Oxidation of Diene Intermediate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, add the diene intermediate (1.0 eq), Palladium(II) chloride (PdCl₂, 0.1 eq), and Copper(I) chloride (CuCl, 1.0 eq).
-
Solvent Addition: Add a mixture of Dimethylformamide (DMF) and water (e.g., 7:1 v/v).
-
Reaction: Stir the mixture vigorously at room temperature under an oxygen atmosphere for 5-7 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Acidify the reaction mixture with dilute HCl (e.g., 0.5 M) and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 1.2 eq) to anhydrous Tetrahydrofuran (THF).
-
Phosphonate Addition: Cool the suspension to 0 °C and add diethyl methoxycarbonylmethyl phosphonate (1.2 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Carbonyl Addition: Add a solution of the methyl ketone intermediate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: DIBAH Reduction to this compound
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated ester intermediate (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAH Addition: Add a solution of DIBAH (1.0 M in hexanes, 1.1 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Purification: Separate the layers and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield this compound.
Visualizations
Synthetic Pathway to (±)-syn-Copalol
Caption: Key steps in the synthesis of (±)-syn-Copalol.
Troubleshooting Workflow for Low Yield in DIBAH Reduction
Caption: A logical workflow for troubleshooting low yields in the DIBAH reduction step.
Biosynthetic Pathway of Labdane Diterpenes
References
- 1. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 17. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol … [ouci.dntb.gov.ua]
Technical Support Center: Enhancing the Efficiency of Epoxy Trienylsilane Cyclizations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing epoxy trienylsilane cyclizations. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during these crucial synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in an epoxy trienylsilane cyclization?
A Lewis acid is a critical component in epoxy trienylsilane cyclizations, acting as a catalyst to initiate the reaction cascade. Its primary function is to coordinate with the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the epoxide a much better electrophile and facilitating its opening. The choice of Lewis acid can significantly influence the reaction's efficiency, stereoselectivity, and the formation of byproducts.
Q2: How does the structure of the epoxy trienylsilane substrate affect the cyclization outcome?
The substitution pattern of the polyene chain and the stereochemistry of the epoxide play a crucial role in the outcome of the cyclization. Electron-donating groups on the polyene can enhance the nucleophilicity of the double bonds, promoting the cyclization cascade. Conversely, electron-withdrawing groups can hinder the reaction. The stereochemistry of the epoxide can direct the initial ring opening and influence the stereochemical course of the subsequent cyclization steps, ultimately determining the diastereoselectivity of the final product.
Q3: What are the most common Lewis acids used for these cyclizations, and how do I choose the right one?
Commonly employed Lewis acids include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and various organoaluminum reagents like diethylaluminum chloride (Et₂AlCl).[1] The optimal Lewis acid depends on the specific substrate and the desired stereochemical outcome. For instance, stronger Lewis acids like SnCl₄ can be effective for less reactive substrates but may also lead to undesired side reactions. It is often necessary to screen a panel of Lewis acids to identify the one that provides the best balance of reactivity and selectivity for a particular transformation.
Q4: What is the influence of the solvent on the reaction efficiency and stereoselectivity?
The choice of solvent can have a profound impact on the cyclization. Non-polar solvents like dichloromethane (CH₂Cl₂) or toluene are frequently used. The solvent can influence the solubility of the reactants and the Lewis acid, as well as stabilize or destabilize the cationic intermediates formed during the cyclization cascade. This, in turn, can affect both the reaction rate and the diastereoselectivity. Solvent screening is a critical step in optimizing these reactions.
Q5: How critical is the exclusion of moisture from the reaction?
The rigorous exclusion of moisture is paramount for the success of most Lewis acid-catalyzed epoxy trienylsilane cyclizations.[2][3][4] Lewis acids are highly sensitive to water, which can react with them to form Brønsted acids or inactive metal hydroxides. This not only quenches the catalyst but can also lead to undesired side reactions and a decrease in yield and selectivity. Therefore, using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) is essential.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. The following guide provides a systematic approach to diagnosing and resolving low yield problems.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps for Low Yield:
-
Is the Lewis acid active?
-
Question: Was the Lewis acid handled under strictly anhydrous and inert conditions?
-
Answer: Lewis acids are highly sensitive to moisture and air.[2][3][4] Ensure that the reagent was freshly opened or properly stored and dispensed under a nitrogen or argon atmosphere. Consider titrating the Lewis acid solution to determine its exact molarity.
-
-
Is the starting material pure?
-
Question: Has the epoxy trienylsilane been fully characterized and purified prior to the reaction?
-
Answer: Impurities in the starting material can interfere with the reaction. Ensure the substrate is pure by techniques such as NMR and chromatography. Residual solvents or byproducts from the synthesis of the starting material can poison the catalyst.
-
-
Are the reaction conditions optimal?
-
Question: Have different temperatures and reaction times been explored?
-
Answer: Some cyclizations require low temperatures (e.g., -78 °C) to control selectivity and prevent decomposition, while others may need elevated temperatures to proceed. A systematic variation of the reaction temperature and monitoring the reaction progress over time can help identify the optimal conditions.
-
-
Is the chosen Lewis acid appropriate?
-
Question: Has a screen of different Lewis acids been performed?
-
Answer: The reactivity of the substrate may require a stronger or milder Lewis acid. Consider screening a panel of Lewis acids with varying strengths, such as SnCl₄, TiCl₄, Et₂AlCl, and BF₃·OEt₂.[1]
-
-
Is there a possibility of catalyst chelation?
-
Question: Does the substrate contain functional groups that could chelate with the Lewis acid?
-
Answer: Functional groups like esters or ethers elsewhere in the molecule can sometimes chelate to the Lewis acid, preventing it from activating the epoxide.[1] In such cases, using a larger excess of the Lewis acid or choosing a less coordinating Lewis acid might be beneficial.
-
Problem 2: Poor Diastereoselectivity
Achieving high diastereoselectivity is often a primary goal in these cyclizations. Low selectivity can lead to difficult purification and reduced yield of the desired isomer.
Logical Tree for Improving Diastereoselectivity
Caption: Decision tree for enhancing diastereoselectivity.
Detailed Troubleshooting Steps for Poor Diastereoselectivity:
-
Is the reaction temperature too high?
-
Question: Has the reaction been performed at low temperatures?
-
Answer: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Running the reaction at -78 °C or even lower can significantly improve the outcome.
-
-
Is the Lewis acid too reactive?
-
Question: Could a milder or bulkier Lewis acid improve selectivity?
-
Answer: A highly reactive Lewis acid might lead to a less selective, more exothermic reaction. Switching to a bulkier Lewis acid can increase steric hindrance in the transition state, favoring the formation of one diastereomer.
-
-
Is the solvent influencing the transition state geometry?
-
Question: Have different solvents been screened?
-
Answer: The solvent can play a crucial role in the organization of the transition state. A less coordinating solvent might allow for a more substrate-controlled cyclization, potentially leading to higher diastereoselectivity.
-
-
Can the substrate be modified?
-
Question: Is it possible to introduce a directing group on the substrate?
-
Answer: The introduction of a sterically demanding group or a group capable of coordinating to the Lewis acid can help to lock the conformation of the polyene chain during the cyclization, thereby enhancing stereocontrol.
-
Experimental Protocols
The following are representative experimental protocols for the synthesis of the epoxy trienylsilane substrate and its subsequent cyclization. These should be adapted based on the specific substrate and desired product.
Protocol 1: Synthesis of an Epoxy Trienylsilane Substrate
This protocol describes a general method for the epoxidation of a trienylsilane.
Experimental Workflow for Substrate Synthesis
Caption: Workflow for epoxy trienylsilane synthesis.
Detailed Steps:
-
Dissolution: Dissolve the trienylsilane (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure epoxy trienylsilane.
Protocol 2: Lewis Acid-Catalyzed Cyclization of Epoxy Trienylsilane
This protocol provides a general procedure for the cyclization reaction using SnCl₄.
Experimental Workflow for Cyclization
Caption: Workflow for the cyclization reaction.
Detailed Steps:
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add a solution of the epoxy trienylsilane (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add a solution of tin(IV) chloride (SnCl₄, 1.2 eq, 1 M in CH₂Cl₂) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Warming and Extraction: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cyclized product.
Data Presentation
Table 1: Effect of Lewis Acid on a Model Epoxy Trienylsilane Cyclization
| Entry | Lewis Acid (eq) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | SnCl₄ (1.2) | CH₂Cl₂ | -78 | 75 | 10:1 |
| 2 | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 68 | 7:1 |
| 3 | Et₂AlCl (1.2) | CH₂Cl₂ | -78 | 55 | 5:1 |
| 4 | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 40 | 3:1 |
| 5 | SnCl₄ (1.2) | Toluene | -78 | 72 | 9:1 |
Table 2: Influence of Temperature on the Cyclization with SnCl₄
| Entry | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | -78 | 2 | 75 | 10:1 |
| 2 | -40 | 2 | 78 | 8:1 |
| 3 | 0 | 1 | 82 | 4:1 |
| 4 | 25 | 1 | 80 | 2:1 |
References
Technical Support Center: Optimization of Acetyl-CoA Supply for Diterpene Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of acetyl-CoA supply for diterpene synthesis in microbial hosts.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the acetyl-CoA supply crucial for diterpene synthesis?
A1: Acetyl-CoA is a fundamental precursor for the biosynthesis of various valuable compounds, including diterpenes, which are part of the larger isoprenoid family.[1][2] In eukaryotic hosts like Saccharomyces cerevisiae and in engineered prokaryotic systems, the mevalonate (MVA) pathway is commonly used to produce isoprenoid precursors.[3][4][5] This pathway begins with the condensation of acetyl-CoA molecules.[5] Therefore, a limited supply of acetyl-CoA can create a significant bottleneck, leading to low yields of the desired diterpene product.[6] Enhancing the intracellular pool of acetyl-CoA is a key metabolic engineering strategy to drive carbon flux towards diterpene production.[1][7]
Q2: What are the primary microbial hosts used for heterologous diterpene production, and what are the key differences in their native acetyl-CoA metabolism?
A2: The most common microbial hosts for diterpene synthesis are Escherichia coli and Saccharomyces cerevisiae.[8] E. coli is favored for its rapid growth and well-established genetic tools. It naturally utilizes the methylerythritol phosphate (MEP) pathway for isoprenoid synthesis, which starts from pyruvate and glyceraldehyde-3-phosphate.[3] However, it is often engineered with the acetyl-CoA-dependent MVA pathway for higher diterpene yields.[3] In E. coli, acetyl-CoA is primarily synthesized from pyruvate by the pyruvate dehydrogenase (Pdh) complex under aerobic conditions and by pyruvate formate-lyase (Pfl) under anaerobic conditions.[1]
Saccharomyces cerevisiae is a robust eukaryotic host that naturally possesses the MVA pathway, making it a suitable chassis for diterpene production.[7] In yeast, acetyl-CoA metabolism is compartmentalized, with distinct pools in the cytosol, mitochondria, and peroxisomes.[9] The cytosolic acetyl-CoA, which is the direct precursor for the MVA pathway, is mainly generated through the pyruvate dehydrogenase (PDH) bypass pathway.[7][10]
Q3: What are the main metabolic engineering strategies to increase acetyl-CoA supply?
A3: Several strategies can be employed to boost intracellular acetyl-CoA levels:[1]
-
Overexpression of Native Pathways: Increasing the expression of enzymes that directly produce acetyl-CoA, such as the pyruvate dehydrogenase (Pdh) complex in E. coli.[1]
-
Increasing Pyruvate Supply: Enhancing the glycolytic flux towards pyruvate, the direct precursor of acetyl-CoA.[1]
-
Disrupting Competing Pathways: Deleting or downregulating genes involved in pathways that consume acetyl-CoA, such as the tricarboxylic acid (TCA) cycle and acetate formation pathways.[1] For instance, deleting the pta gene (phosphate acetyltransferase) can reduce acetate production and redirect flux towards acetyl-CoA.[1]
-
Increasing Coenzyme A (CoA) Availability: Overexpressing genes involved in the biosynthesis of Coenzyme A, the carrier molecule for the acetyl group.[1]
-
Constructing PDH Bypass Pathways: Introducing synthetic pathways that convert pyruvate to acetyl-CoA, which can be independent of the native Pdh complex.[1]
-
Utilizing Alternative Carbon Sources: Engineering strains to efficiently utilize carbon sources like acetate or fatty acids, which can be directly converted to acetyl-CoA.[11]
-
Compartmentalized Engineering: Harnessing acetyl-CoA pools from different organelles, such as the peroxisome in yeast, by engineering biosynthetic pathways within these compartments.[12][13]
Troubleshooting Guides
Problem 1: Low diterpene titer despite successful expression of the diterpene synthase and upstream MVA pathway enzymes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Acetyl-CoA Precursor | Quantify intracellular acetyl-CoA levels. Overexpress key enzymes in the acetyl-CoA synthesis pathway (e.g., pyruvate dehydrogenase). | Increased acetyl-CoA pool and a corresponding increase in diterpene production. |
| Diversion of Acetyl-CoA to Competing Pathways | Analyze byproduct formation (e.g., acetate, ethanol). Delete genes responsible for major byproduct formation (e.g., pta, ldhA in E. coli).[1][11] | Reduced byproduct accumulation and redirection of carbon flux towards the MVA pathway. |
| Feedback Inhibition of MVA Pathway Enzymes | Use enzyme variants that are less sensitive to feedback inhibition. Modulate the expression levels of early pathway enzymes. | Sustained pathway activity even at higher intermediate concentrations, leading to improved product yield. |
| Limited Cofactor (NADPH/ATP) Availability | Overexpress genes in the pentose phosphate pathway to increase NADPH supply. Ensure sufficient ATP generation. | Enhanced activity of cofactor-dependent enzymes in the MVA pathway. |
Problem 2: High levels of acetate accumulation in the culture medium, leading to growth inhibition and reduced product yield.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Overflow Metabolism | Optimize fermentation conditions (e.g., control glucose feeding rate). | Reduced rate of glycolysis, preventing the accumulation of excess pyruvate that gets converted to acetate. |
| High Activity of Acetate Production Pathways | Knock out genes involved in acetate synthesis, such as pta (phosphate acetyltransferase) and ackA (acetate kinase).[1] | A significant decrease in acetate production, redirecting acetyl-CoA towards diterpene synthesis. |
| Inefficient Re-assimilation of Acetate | Overexpress acetyl-CoA synthetase (acs), which converts acetate back to acetyl-CoA.[11] | Conversion of toxic acetate into the desired precursor, simultaneously reducing toxicity and improving product yield. |
Quantitative Data Summary
The following tables summarize the impact of various metabolic engineering strategies on acetyl-CoA levels and the production of acetyl-CoA-derived compounds.
Table 1: Effect of Genetic Modifications on Intracellular Acetyl-CoA Concentration in E. coli
| Strain/Modification | Fold Increase in Acetyl-CoA | Reference |
| Overexpression of Pyruvate Dehydrogenase (Pdh) | ~2-fold | [1] |
| Overexpression of Pantothenate Kinase (panK) | ~3-fold | [1] |
| Construction of PDH Bypass (PoxB + Acs) | ~2-fold | [1] |
Table 2: Impact of Engineering Strategies on Diterpene and Other Isoprenoid Production
| Host Organism | Engineering Strategy | Product | Titer/Yield Improvement | Reference |
| E. coli | Introduction of heterologous MVA pathway | Abietadiene | >100 mg/L (>1,000-fold increase) | [3] |
| E. coli | Deletion of pta (acetate formation) | Fatty Acids | 1.5-fold increase | [1] |
| S. cerevisiae | Overexpression of PDH bypass components | Amorphadiene | - | [10] |
| Y. lipolytica | Peroxisomal squalene biosynthesis + enhanced peroxisomal acetyl-CoA supply | Squalene | 32.8 g/L | [12] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Acetyl-CoA
This protocol is adapted from methods described for yeast and bacteria.[14][15][16]
1. Cell Quenching and Metabolite Extraction:
-
Rapidly quench cell metabolism by transferring a known volume of cell culture (e.g., 5 mL) into a pre-chilled solution (e.g., 25 mL of 60% v/v methanol-water at -40°C).[14]
-
Centrifuge the cell suspension at low speed (e.g., 1,800 x g for 5 min at -20°C) to pellet the cells.
-
Resuspend the cell pellet in 5 mL of a boiling ethanol-HEPES buffer (75% v/v ethanol, 0.25 M HEPES, pH 7.5).[14]
-
Incubate the suspension at 80°C for 3 minutes.[14]
-
Evaporate the solvent completely, for instance, by using a stream of nitrogen.[14]
-
Resuspend the dried pellet in an appropriate assay buffer.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
2. Acetyl-CoA Quantification:
-
The concentration of acetyl-CoA in the supernatant can be determined using a commercial enzymatic assay kit (e.g., from Sigma-Aldrich).[14][15]
-
These kits typically utilize a series of enzymatic reactions that lead to the production of a fluorescent or colorimetric signal proportional to the amount of acetyl-CoA. For example, acetyl-CoA is used to form citrate, and the subsequent reactions are coupled to the production of NADH, which can be measured.[16]
-
A standard curve with known concentrations of acetyl-CoA must be generated to accurately quantify the amount in the samples.
Visualizations
Caption: Metabolic pathways for acetyl-CoA in E. coli and key optimization points.
Caption: Compartmentalization of acetyl-CoA metabolism in S. cerevisiae.
Caption: Workflow for optimizing and analyzing acetyl-CoA dependent diterpene synthesis.
References
- 1. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversifying Isoprenoid Platforms via Atypical Carbon Substrates and Non-model Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Opportunities and challenges for the sustainable production of structurally complex diterpenoids in recombinant microbial systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Acetylation and Acetyl Coenzyme A Metabolism in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic engineering for efficient supply of acetyl-CoA from different carbon sources in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering peroxisomal biosynthetic pathways for maximization of triterpene production in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Increased biosynthesis of acetyl-CoA in the yeast Saccharomyces cerevisiae by overexpression of a deregulated pantothenate kinase gene and engineering of the coenzyme A biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (+)-Copalol and (-)-ent-Copalol
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of the enantiomeric diterpenoids, (+)-Copalol and (-)-ent-Copalol.
Introduction
This compound and (-)-ent-Copalol are enantiomers of a labdane-type diterpenoid alcohol that serve as important precursors in the biosynthesis of a wide array of natural products with diverse biological activities. While structurally mirror images, their stereochemistry can lead to significantly different interactions with chiral biological targets such as enzymes and receptors, resulting in distinct pharmacological profiles. This guide provides a comparative overview of the currently known biological activities of this compound and (-)-ent-Copalol, supported by available experimental data. Due to a notable gap in the scientific literature directly comparing the two enantiomers, this guide compiles data from separate studies to offer a preliminary comparative perspective.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the biological activities of this compound and (-)-ent-Copalol. It is important to note that the data for each enantiomer are derived from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Biological Activity | Compound | Assay | Target Organism/Cell Line | Result (IC₅₀/MIC) | Reference |
| Cytotoxic Activity | (-)-ent-Copalol derivative (ent-copalic acid) | MTT Assay | Human cancer cell lines (e.g., leukemia) | Data not consistently reported in terms of IC₅₀ for the parent alcohol. Derivatives show activity. | [1] |
| This compound (syn-copalol) | Not widely reported | - | No significant data available in the reviewed literature. | [2] | |
| Antimicrobial Activity | (-)-ent-Copalol derivative (ent-copalic acid) | Broth microdilution | Actinomyces naeslundii | MIC: 12.5 µg/mL | [3] |
| Broth microdilution | Peptostreptococcus anaerobius | MIC: 6.25 µg/mL | [3] | ||
| This compound (syn-copalol) | Not widely reported | - | No significant data available in the reviewed literature. | [2] |
Note: The majority of the available literature focuses on the biological activities of derivatives of (-)-ent-copalol, particularly ent-copalic acid. There is a significant lack of data on the biological activities of the parent alcohol, (-)-ent-copalol, and even more so for its enantiomer, this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for cytotoxicity and antimicrobial assays commonly used for evaluating natural products like copalol enantiomers.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or (-)-ent-Copalol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism is determined.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the screening of natural products for biological activity.
Caption: A generalized workflow for the biological evaluation of natural products.
Putative Signaling Pathway Involvement
While specific signaling pathways for this compound and (-)-ent-Copalol are not well-elucidated, many cytotoxic natural products are known to induce apoptosis. The diagram below depicts a simplified, generalized apoptotic signaling pathway that could be investigated for these compounds.
Caption: A simplified model of apoptotic signaling pathways.
Conclusion
The comparative analysis of the biological activities of this compound and (-)-ent-Copalol is currently hampered by a significant lack of research on the (+)-enantiomer and, to a lesser extent, on the parent (-)-ent-copalol alcohol. The available data, primarily on derivatives of (-)-ent-copalol, suggest potential for antimicrobial and cytotoxic activities. The distinct stereochemistry of these enantiomers warrants further investigation to fully elucidate their individual pharmacological profiles. Direct, head-to-head comparative studies are essential to understand the enantioselective effects of copalol and to guide future drug discovery and development efforts based on this diterpenoid scaffold. Researchers are encouraged to explore the biological activities of both enantiomers using standardized assays to build a comprehensive and directly comparable dataset.
References
Validating the Central Role of ent-Copalyl Diphosphate in Gibberellin Biosynthesis: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of ent-copalyl diphosphate in the gibberellin biosynthetic pathway, with a comparative look at related diterpenoid biosynthesis.
The biosynthesis of gibberellins (GAs), a class of phytohormones crucial for various plant growth and development processes, is a complex pathway involving a series of enzymatic reactions. A key branch point in this pathway is the cyclization of geranylgeranyl diphosphate (GGDP) to form the diterpene precursor, ent-copalyl diphosphate (ent-CPP). This guide delves into the validation of ent-CPP's role and compares the enzymes responsible for its synthesis, particularly in the context of GA and phytoalexin biosynthesis. While the molecule (+)-copalol is a related diterpenoid, the direct precursor in the canonical gibberellin pathway is ent-copalyl diphosphate.
The Gibberellin Biosynthesis Pathway: A Central Role for ent-Copalyl Diphosphate
Gibberellins are synthesized from GGDP through a series of reactions catalyzed by specific enzymes. The initial steps, which are the focus of this guide, involve the conversion of GGDP to ent-kaurene, the first committed precursor of GAs. This two-step process is catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][2]
The overall pathway can be visualized as follows:
Caption: The early stages of the gibberellin biosynthesis pathway, highlighting the role of ent-copalyl diphosphate.
Comparative Analysis of ent-Copalyl Diphosphate Synthases (CPS)
In some plants, such as rice (Oryza sativa), multiple isoforms of CPS exist, each with a distinct role in different metabolic pathways. This provides an excellent model for comparing the function and regulation of these enzymes. The two primary isoforms in rice are OsCPS1 and OsCPS2.[3][4][5]
| Feature | OsCPS1 | OsCPS2/OsCyc2 |
| Primary Function | Gibberellin (phytohormone) biosynthesis[3][4][5] | Phytoalexin (oryzalexins A-F, phytocassanes A-E) biosynthesis[3][4][5] |
| Substrate | Geranylgeranyl Diphosphate (GGDP) | Geranylgeranyl Diphosphate (GGDP) |
| Product | ent-Copalyl Diphosphate (ent-CPP)[5] | ent-Copalyl Diphosphate (ent-CPP)[3] |
| Substrate Inhibition | Inhibited by 50-60 µM GGDP[3] | Not inhibited by 50-60 µM GGDP[3] |
| Inhibition by Amo-1618 | ~70% inhibition by 100 µM Amo-1618[3] | ~10% inhibition by 100 µM Amo-1618[3] |
| Gene Expression Regulation | Not induced by UV light[5] | Expression is drastically increased by UV treatment[5] |
| Mutant Phenotype | Loss-of-function mutants exhibit a severe dwarf phenotype due to GA deficiency[4][5] | Not directly associated with a dwarf phenotype. |
Experimental Protocols for Validation
Validating the role of ent-CPP and the function of CPS enzymes involves a combination of genetic, biochemical, and analytical techniques.
Caption: A generalized workflow for the functional characterization of ent-copalyl diphosphate synthase.
1. Gene Cloning and Heterologous Expression:
-
Objective: To produce a sufficient amount of the CPS enzyme for in vitro characterization.
-
Protocol:
-
Isolate total RNA from the plant tissue of interest.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the target CPS gene using PCR with specific primers.
-
Clone the amplified cDNA into a suitable expression vector (e.g., pET vector for E. coli expression).
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
2. In Vitro Enzyme Assays:
-
Objective: To determine the enzymatic activity and substrate specificity of the purified CPS enzyme.
-
Protocol:
-
Prepare a reaction mixture containing the purified CPS enzyme, the substrate GGDP, a divalent cation (e.g., MgCl₂), and a suitable buffer (e.g., Tris-HCl).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards.
-
3. Analysis of Gene Expression:
-
Objective: To investigate the spatial and temporal expression patterns of CPS genes and their response to various stimuli.
-
Protocol (Quantitative Real-Time PCR - qRT-PCR):
-
Isolate total RNA from different plant tissues or from plants subjected to specific treatments (e.g., UV irradiation, hormone application).
-
Synthesize cDNA.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression levels to a housekeeping gene to determine the relative transcript abundance.
-
4. Genetic Analysis using Mutants:
-
Objective: To elucidate the in vivo function of CPS genes.
-
Protocol:
-
Identify or generate loss-of-function mutants for the target CPS gene (e.g., through T-DNA insertion or CRISPR/Cas9).
-
Characterize the phenotype of the mutant plants, paying close attention to growth and development, particularly traits associated with GA deficiency (e.g., dwarfism).
-
Perform complementation analysis by introducing a wild-type copy of the CPS gene into the mutant background to rescue the mutant phenotype, thus confirming the gene's function.
-
This comparative guide underscores the critical role of ent-copalyl diphosphate as the central precursor in gibberellin biosynthesis. The existence of distinct CPS isoforms for different metabolic pathways highlights the intricate regulation of plant secondary metabolism. The provided experimental frameworks offer a solid foundation for researchers to further investigate the function and regulation of these pivotal enzymes.
References
- 1. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The First Step of Gibberellin Biosynthesis in Pumpkin Is Catalyzed by at Least Two Copalyl Diphosphate Synthases Encoded by Differentially Regulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the enzymatic properties of ent-copalyl diphosphate synthases in the biosynthesis of phytoalexins and gibberellins in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Copalyl Diphosphate Synthases for Researchers and Drug Development Professionals
An in-depth analysis of the performance, kinetics, and experimental protocols for a pivotal enzyme family in diterpenoid biosynthesis.
Copalyl diphosphate synthases (CPSs) represent a critical branching point in the vast and complex world of diterpenoid biosynthesis. These enzymes catalyze the cyclization of the linear precursor geranylgeranyl diphosphate (GGPP) into various stereoisomers of copalyl diphosphate (CPP), laying the foundation for a diverse array of bioactive molecules, including gibberellin plant hormones, phytoalexins, and precursors to valuable pharmaceuticals. This guide provides a comparative analysis of different CPSs, offering a valuable resource for researchers in biochemistry, natural product synthesis, and drug development.
Performance and Kinetic Parameters: A Comparative Overview
The catalytic efficiency and substrate affinity of CPSs can vary significantly depending on their origin (plant, fungi, or bacteria) and the stereochemistry of the product they form. These differences are critical for understanding their specific biological roles and for their potential application in synthetic biology and metabolic engineering. The following table summarizes key kinetic parameters for a selection of characterized CPSs.
| Enzyme | Organism | Product Stereochemistry | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) |
| OsCPS1 | Oryza sativa (Rice) | ent-CPP | GGPP | ~5 | ~0.25 | ~5.0 x 104 | 7.5 - 8.0 | 30 |
| OsCPS2/OsCyc2 | Oryza sativa (Rice) | ent-CPP | GGPP | ~5 | ~0.25 | ~5.0 x 104 | 7.5 - 8.0 | 30 |
| ent-CPS | Streptomyces sp. KO-3988 | ent-CPP | GGPP | 13.7 | 0.033 | 2.4 x 103 | 5.5 | 35 |
| AtCPS | Arabidopsis thaliana | ent-CPP | GGPP | 4.2 | 0.0043 | 1.0 x 103 | 7.5 - 8.0 | - |
| AgAS (class II activity) | Abies grandis | (+)-CPP | GGPP | ~2.5 | ~0.05 | ~2.0 x 104 | ~7.0 | ~31 |
| OsCPS4 (syn-CPP synthase) | Oryza sativa (Rice) | syn-CPP | GGPP | - | - | - | ~7.5 | 30 |
Note: Kinetic parameters can be influenced by assay conditions, such as Mg2+ concentration, which can have a synergistic inhibitory effect with the substrate GGPP on some CPSs[1]. The data presented here is compiled from various studies and should be considered as a comparative reference.
Signaling Pathways and Experimental Workflows
To understand the broader context and the practical aspects of studying CPSs, the following diagrams illustrate the general biochemical pathway and a typical experimental workflow.
Caption: Biochemical pathway illustrating the role of different CPSs.
Caption: A typical experimental workflow for the analysis of CPSs.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparative analysis of enzymes. Below are methodologies for key experiments cited in the study of CPSs.
Heterologous Expression and Purification of Copalyl Diphosphate Synthase in E. coli
This protocol describes the expression of a His-tagged CPS in E. coli and its subsequent purification.[2][3][4]
a. Gene Cloning and Expression Vector Preparation:
-
Amplify the full-length coding sequence of the CPS gene using PCR with primers that add appropriate restriction sites and a polyhistidine (e.g., 6xHis) tag sequence at the N- or C-terminus.
-
Digest the PCR product and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.
-
Ligate the digested CPS gene into the expression vector and transform the ligation product into a cloning strain of E. coli (e.g., DH5α).
-
Verify the sequence of the cloned gene.
b. Protein Expression:
-
Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the antibiotic.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.
c. Protein Purification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged CPS with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE and determine its concentration (e.g., using the Bradford assay).
Copalyl Diphosphate Synthase Activity Assay
This protocol outlines a typical in vitro assay to determine the activity of a purified CPS.[5]
a. Reaction Mixture: Prepare a reaction mixture in a final volume of 100 µL containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl2
-
5 mM DTT
-
10% (v/v) Glycerol
-
10-50 µM Geranylgeranyl diphosphate (GGPP)
-
1-5 µg of purified CPS enzyme
b. Assay Procedure:
-
Pre-incubate the reaction mixture without the substrate (GGPP) at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding GGPP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop the reaction by adding 20 µL of 0.5 M EDTA or by flash-freezing in liquid nitrogen.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the preparation and analysis of the diterpene products from the enzyme assay.[6][7][8]
a. Product Dephosphorylation and Extraction:
-
To the stopped reaction mixture, add a phosphatase (e.g., alkaline phosphatase or potato acid phosphatase) to dephosphorylate the CPP product to the corresponding alcohol (copalol), which is more volatile for GC-MS analysis. Incubate as per the phosphatase manufacturer's instructions.
-
Extract the dephosphorylated product with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate).
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully collect the organic (upper) phase containing the diterpene alcohol.
-
Repeat the extraction step to maximize product recovery.
-
Dry the pooled organic extracts over anhydrous Na2SO4 and then evaporate the solvent under a gentle stream of nitrogen.
b. GC-MS Analysis:
-
Resuspend the dried extract in a small volume (e.g., 50-100 µL) of the organic solvent.
-
Inject an aliquot (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of diterpene alcohols. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Identify the product by comparing its retention time and mass spectrum with those of an authentic standard or by detailed analysis of the fragmentation pattern.
By providing this comprehensive comparative guide, we aim to facilitate further research into the fascinating family of copalyl diphosphate synthases and accelerate the development of novel applications in biotechnology and medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous protein expression in E. coli [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Copalol Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of copalol, a key bicyclic diterpene precursor to many bioactive natural products, is essential for research and development. This guide presents an objective comparison of the primary analytical methods employed for copalol detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS). The selection of an appropriate analytical technique is critical for obtaining robust and reproducible data, and this guide provides supporting experimental data and detailed methodologies to aid in this process.
Data Presentation: Comparison of Analytical Methods
The choice of an analytical method for copalol quantification is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like copalol, while HPLC offers versatility for a wider range of compounds and matrices. The following table summarizes the typical performance characteristics of these methods for the analysis of copalol and similar diterpenoids.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.999[1] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range[1] |
| Limit of Quantitation (LOQ) | ng/mL range | 2.3-4.1 ng/mL for similar phytosterols[1] |
| Accuracy (% Recovery) | Typically 80-120% | 95-105%[1] |
| Precision (% RSD) | < 15% | Intra-day: 2.6-6.4%, Inter-day: 3.8-7.3%[1] |
| Specificity | High (based on mass spectra) | Very High (based on precursor/product ion transitions) |
| Sample Derivatization | Often required for polar analytes, but not typically for copalol | Generally not required |
| Cost | Moderate to High | High |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the GC-MS and HPLC analysis of copalol, synthesized from established methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like copalol.
Sample Preparation: A common method for extracting copalol from biological matrices, such as plant tissues or microbial cultures, involves a solvent extraction. For instance, samples can be macerated and sonicated in a mixture of methanol and n-hexane. The n-hexane layer, which will contain the less polar copalol, is then collected for analysis.[2]
Instrumentation: An Agilent 7890A GC system coupled to a 5975C mass spectrometer, or a similar system, is suitable.
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).[2]
-
Inlet Temperature: 280 °C.[2]
-
Oven Temperature Program:
-
Initial temperature of 70 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 2 minutes.[2]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Mass Spectrometer Settings:
Quantification: Quantification is typically performed using a calibration curve generated from authentic copalol standards. The peak area of a characteristic ion is plotted against the concentration of the standard.
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for analyzing compounds in complex matrices.
Sample Preparation: Similar to GC-MS, a solvent extraction is employed. For LC-MS analysis, the extract is often filtered through a 0.22 µm syringe filter prior to injection to remove particulate matter.
Instrumentation: A Thermo Fisher Scientific HPLC system or equivalent, coupled to a tandem mass spectrometer (MS/MS).
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution is commonly used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Injection Volume: 10 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode for copalol.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by analyzing a series of known concentrations of a copalol standard. The peak area of the specific MRM transition for copalol is used for quantification.
Mandatory Visualization
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing and validating different analytical techniques for the detection of copalol.
References
- 1. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (+)-Copalol Derivatives: A Research Guide
A comprehensive comparison of the biological efficacy of various (+)-Copalol derivatives remains an area with limited publicly available data. Extensive literature searches did not yield specific studies detailing the synthesis and comparative biological evaluation of a series of this compound analogs. Research has focused on the biosynthesis of the parent compound, related diterpenes, or the biological activities of derivatives from other natural products.
While direct comparative data for this compound derivatives is scarce, this guide presents foundational information on this compound and outlines the standard methodologies and conceptual frameworks used in the evaluation of natural product derivatives. This information is intended to provide researchers, scientists, and drug development professionals with a basis for designing and interpreting studies on new this compound analogs.
Introduction to this compound
This compound is a labdane-type diterpene that serves as a key precursor in the biosynthesis of many biologically active natural products. Its chemical structure provides a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications. The biological activities of diterpenes are diverse, encompassing anti-inflammatory, antimicrobial, and anticancer properties. The exploration of this compound derivatives is a promising avenue for the discovery of new lead compounds.
Hypothetical Comparison of this compound Derivatives
In the absence of direct comparative studies, a hypothetical table is presented below to illustrate how quantitative data on the efficacy of this compound derivatives would be structured. This table is for illustrative purposes only and does not represent real experimental data.
| Derivative | Modification | Target/Assay | IC50 (µM) | Notes |
| This compound | Parent Compound | Anti-inflammatory (COX-2) | >100 | Baseline activity |
| Derivative A | Esterification of C-15 OH | Anti-inflammatory (COX-2) | 25.3 ± 2.1 | Increased potency |
| Derivative B | Oxidation of C-15 OH to Aldehyde | Anti-inflammatory (COX-2) | 15.8 ± 1.5 | Further increase in potency |
| Derivative C | Introduction of a Phenyl Group at C-15 | Anti-inflammatory (COX-2) | 5.2 ± 0.8 | Significant improvement |
| Derivative D | Halogenation at C-7 | Anti-inflammatory (COX-2) | 78.9 ± 5.4 | Reduced potency |
Standard Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of natural product derivatives for anti-inflammatory and anticancer activities.
Anti-inflammatory Activity Assay: Inhibition of COX-2
Objective: To determine the in vitro inhibitory effect of this compound derivatives on the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Celecoxib)
-
96-well microplate reader
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the test compounds and the positive control are prepared.
-
The reaction is initiated by adding the COX-2 enzyme to wells of a 96-well plate containing a reaction buffer and the test compounds or controls.
-
The plate is incubated for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Arachidonic acid is added to each well to start the enzymatic reaction.
-
The reaction is allowed to proceed for a specific duration (e.g., 2 minutes).
-
The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorometric method as per the assay kit instructions.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity Assay: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Stock solutions of the test compounds and positive control are prepared in a suitable solvent.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds or the positive control.
-
The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are crucial for understanding the mechanism of action and the research methodology.
Simplified COX-2 Signaling Pathway
Caption: Simplified signaling pathway of COX-2-mediated inflammation.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Conclusion and Future Directions
The field of this compound derivative research is still in its nascent stages. The development of a library of novel this compound analogs and their systematic evaluation against a panel of biological targets is a critical next step. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural motifs responsible for any observed biological activity, thereby guiding the design of more potent and selective therapeutic agents. Researchers are encouraged to publish their findings, including both positive and negative results, to build a comprehensive understanding of the therapeutic potential of this promising class of natural product derivatives.
Unveiling the Therapeutic Potential of (+)-Copalol: A Comparative Guide to In Vitro and In Vivo Studies
A critical analysis of the current research landscape reveals a notable scarcity of direct experimental data on the in vitro and in vivo activities of (+)-Copalol. While this naturally occurring labdane diterpene holds interest for its potential pharmacological properties, the majority of available research focuses on its biosynthetic precursor, ent-copalyl diphosphate, or its acidic derivative, ent-copalic acid. This guide, therefore, navigates the existing scientific literature by presenting a comparative overview of the bioactivities of closely related compounds, offering valuable insights into the potential therapeutic avenues for this compound, while clearly delineating the areas where further investigation is imperative.
In Vitro vs. In Vivo Methodologies: A Primer
In the realm of drug discovery and development, both in vitro and in vivo studies are indispensable for elucidating the biological effects of a compound.
-
In Vitro Studies: Conducted in a controlled environment outside of a living organism, typically in test tubes or on cultured cells. These assays are instrumental for high-throughput screening, mechanism of action studies, and determining specific cellular responses to a compound. They offer a cost-effective and ethical approach to initial investigations.
-
In Vivo Studies: Performed within a living organism, such as animal models (e.g., mice, rats). These studies are crucial for understanding the overall physiological effects of a compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, as well as its efficacy in a complex biological system.
Data Presentation: A Comparative Look at Copalol-Related Compounds
Due to the limited direct data on this compound, this section summarizes the quantitative findings for its close structural analog, ent-Copalic acid, and a copal resin extract containing various terpenes.
Table 1: In Vitro Antimicrobial Activity of ent-Copalic Acid
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 3.12 | [1] |
| Staphylococcus aureus | Clinical Isolate | 1.56 | [1] |
| Staphylococcus epidermidis | ATCC 12228 | 6.25 | [1] |
| Streptococcus agalactiae | ATCC 13813 | 3.12 | [1] |
| Streptococcus dysgalactiae | Clinical Isolate | 1.56 | [1] |
| Actinomyces naeslundii | ATCC 12104 | 12.5 | [1] |
| Peptostreptococcus anaerobius | ATCC 27337 | 6.25 | [1] |
Table 2: In Vitro Anti-Inflammatory Activity of Copal Resin Extract from Bursera bipinnata
| Assay | Cell Line | IC50 (µg/mL) | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 30 ± 3.3 | [2] |
Table 3: In Vivo Anti-Inflammatory Activity of Copal Resin from Bursera copallifera
| Animal Model | Treatment | Dose | Inhibition of Edema (%) | Reference |
| TPA-induced mouse ear edema | Dichloromethane:acetone (8:2) extract | 0.7071 mg/ear (ID50) | 50 | [3] |
Experimental Protocols: A Guide to Key Assays
To provide a comprehensive resource for researchers, detailed methodologies for key experiments are outlined below.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.[4][5]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture, adjusted to a 0.5 McFarland standard.[6]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria without the compound) and a sterility control (broth only).[5]
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.[7]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[4][5]
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.[8][9]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is evaluated by its ability to reduce this edema.[8][9]
Protocol:
-
Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. Administer a vehicle control to another group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[9]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Mandatory Visualizations: Workflows and Signaling Pathways
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. ent-Copalic acid antibacterial and anti-biofilm properties against Actinomyces naeslundii and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of cacalol and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cacalol Acetate, a Sesquiterpene from Psacalium decompositum, Exerts an Anti-inflammatory Effect through LPS/NF-KB Signaling in Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a De Novo Biosynthesis Pathway for ent-Copalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated de novo biosynthesis pathway for ent-copalol in Saccharomyces cerevisiae against traditional plant extraction and chemical synthesis methodologies. The objective is to offer a clear, data-driven assessment of the performance and feasibility of this novel biosynthetic approach.
Executive Summary
ent-Copalol is a key bicyclic diterpene precursor for the biosynthesis of andrographolide, a compound with significant pharmacological interest.[1][2] Traditionally, access to ent-copalol has been limited by its low abundance in its natural source, Andrographis paniculata, and the complexities of multi-step chemical synthesis. A recently developed de novo biosynthetic pathway in engineered Saccharomyces cerevisiae presents a promising alternative. This guide details the performance of this microbial platform, offering a direct comparison with other production methods.
Performance Comparison
The following table summarizes the key performance indicators for the production of ent-copalol via de novo biosynthesis, plant extraction, and chemical synthesis.
| Production Method | Product Titer/Yield | Complexity & Scalability | Purity & Consistency |
| De Novo Biosynthesis | 35.6 mg/L[1][2] | High scalability with established fermentation technology. Pathway optimization is complex but allows for continuous improvement. | High purity achievable through downstream processing. Batch-to-batch consistency is generally high. |
| Plant Extraction | Faintly detectable; no quantitative yield reported[1] | Dependent on agricultural factors (climate, soil, harvest time). Extraction and purification can be resource-intensive. | Yield and purity can vary significantly. Co-extraction of numerous other metabolites necessitates extensive purification. |
| Chemical Synthesis | No overall yield reported for ent-copalol. 8 steps for (±)-syn-copalol[3] | Multi-step synthesis is often complex, with potential for low overall yields. Scalability can be challenging and costly. | High purity is achievable. Stereochemical control can be a significant challenge. |
De Novo Biosynthesis Pathway in S. cerevisiae
The engineered pathway in S. cerevisiae leverages the endogenous mevalonate (MVA) pathway for the supply of the precursor geranylgeranyl pyrophosphate (GGPP). Key metabolic engineering strategies include the overexpression of MVA pathway genes and the introduction of a specific ent-copalyl diphosphate synthase (CPS) from A. paniculata.
// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MVA_Pathway [label="Mevalonate (MVA) Pathway\n(Upregulated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#FBBC05", fontcolor="#202124"]; ApCPS2 [label="ent-copalyl diphosphate synthase\n(ApCPS2 from A. paniculata)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; entCPP [label="ent-copalyl diphosphate (ent-CPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Endogenous_Phosphatases [label="Endogenous\nPhosphatases", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; entCopalol [label="ent-Copalol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AcetylCoA -> MVA_Pathway; MVA_Pathway -> GGPP; GGPP -> ApCPS2 [label="Cyclization", dir=none]; ApCPS2 -> entCPP; entCPP -> Endogenous_Phosphatases [label="Dephosphorylation", dir=none]; Endogenous_Phosphatases -> entCopalol; } . Caption: De novo biosynthesis pathway for ent-copalol in engineered S. cerevisiae.
Experimental Protocols
De Novo Biosynthesis of ent-Copalol in S. cerevisiae
This protocol is based on the successful validation of the de novo pathway.[1]
-
Strain Construction:
-
The base strain is S. cerevisiae (e.g., CEN.PK2-1C).
-
Genes of the mevalonate (MVA) pathway (e.g., tHMG1, ERG20, BTS1) are overexpressed to increase the precursor (GGPP) pool.
-
The gene encoding ent-copalyl diphosphate synthase from Andrographis paniculata (ApCPS2) is codon-optimized and integrated into the yeast genome under the control of a strong constitutive promoter (e.g., TEF1p).
-
Competing pathways for GGPP, such as those leading to sterol biosynthesis, can be downregulated to channel more flux towards ent-copalol.
-
-
Fermentation:
-
Prepare a seed culture by inoculating a single colony of the engineered yeast strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).
-
Incubate the seed culture at 30°C with shaking at 250 rpm for 24 hours.
-
Inoculate 50 mL of production medium (e.g., synthetic complete medium with 2% glucose) in a 250 mL shake flask with the seed culture to an initial OD600 of 0.1.
-
Incubate the production culture at 30°C with shaking at 250 rpm for 96 hours.
-
-
Extraction and Quantification:
-
The experimental workflow for extraction and quantification is outlined in the diagram below.
-
// Nodes Fermentation_Broth [label="Yeast Fermentation Broth (50 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation\n(e.g., 5000 x g, 5 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Pellet [label="Cell Pellet", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis\n(e.g., high-pressure homogenization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hexane_Extraction_Cells [label="Hexane Extraction (1:1 v/v)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hexane_Extraction_Supernatant [label="Hexane Extraction (1:1 v/v)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Organic_Phase_Cells [label="Organic Phase (Intracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; Organic_Phase_Supernatant [label="Organic Phase (Extracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; Combine_and_Concentrate [label="Combine and Concentrate\n(under N2 stream)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS_Analysis [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Fermentation_Broth -> Centrifugation; Centrifugation -> Cell_Pellet; Centrifugation -> Supernatant; Cell_Pellet -> Cell_Lysis; Cell_Lysis -> Hexane_Extraction_Cells; Supernatant -> Hexane_Extraction_Supernatant; Hexane_Extraction_Cells -> Organic_Phase_Cells; Hexane_Extraction_Supernatant -> Organic_Phase_Supernatant; Organic_Phase_Cells -> Combine_and_Concentrate; Organic_Phase_Supernatant -> Combine_and_Concentrate; Combine_and_Concentrate -> GCMS_Analysis; } . Caption: Experimental workflow for ent-copalol extraction and quantification.
Extraction of Diterpenoids from Andrographis paniculata
This is a general protocol for the extraction of diterpenoids from plant material.
-
Sample Preparation:
-
Harvest fresh leaves of A. paniculata.
-
Dry the leaves at room temperature or in an oven at low heat (e.g., 40°C) until brittle.
-
Grind the dried leaves into a fine powder.
-
-
Solvent Extraction:
-
Macerate 1 g of the powdered plant material in a suitable solvent. A common solvent system is a mixture of methanol and n-hexane.[1]
-
For example, add 8 mL of methanol and 2 mL of n-hexane to the powdered sample in a centrifuge tube.[1]
-
Sonicate the mixture for 30 minutes to enhance extraction efficiency.[1]
-
Centrifuge the mixture at 4000 x g for 10 minutes to pellet the plant debris.[1]
-
The n-hexane layer contains the non-polar diterpenoids like ent-copalol, while the methanol layer will contain more polar compounds like andrographolide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification
-
Sample Preparation for GC-MS:
-
Take the n-hexane extract containing ent-copalol.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
-
Re-suspend the dried extract in a known volume of n-hexane.
-
-
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium.
-
Inlet Temperature: 280°C.[1]
-
Oven Program: Start at 70°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 2 minutes.[1]
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.[1]
-
-
Quantification:
-
Prepare a standard curve using purified ent-copalol of known concentrations.
-
Inject the prepared standards and samples into the GC-MS.
-
Identify the ent-copalol peak based on its retention time and mass spectrum (characteristic m/z of 290).[1]
-
Quantify the amount of ent-copalol in the samples by comparing the peak area to the standard curve.
-
Conclusion
The de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae represents a significant advancement over traditional production methods. While the reported titer of 35.6 mg/L is a promising starting point, further optimization of the microbial host and fermentation process can be expected to lead to substantial improvements.[1][2] This biotechnological approach offers a scalable, consistent, and potentially more sustainable supply of ent-copalol, thereby facilitating further research and development of andrographolide and its derivatives for pharmaceutical applications. In contrast, the extremely low natural abundance of ent-copalol in A. paniculata makes extraction an unviable method for its direct production.[1] Chemical synthesis, while feasible, is likely to be a complex and costly endeavor for large-scale production.
References
- 1. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 3. Total Synthesis of the Labdane Diterpenes Galanal A and B from Geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Copalol Precursor Strategies in Diterpene Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route to Copalol, a Key Diterpene Intermediate.
Copalol, a labdane diterpene, and its phosphorylated form, copalyl diphosphate (CPP), are crucial precursors in the biosynthesis of a vast array of bioactive natural products, including gibberellins, andrographolides, and phytoalexins. The efficient synthesis of copalol and its stereoisomers is therefore of significant interest to researchers in natural product synthesis, metabolic engineering, and drug discovery. This guide provides a comparative overview of prominent chemical and biosynthetic strategies for producing copalol, with a focus on precursor performance, reaction efficiency, and experimental methodologies.
Chemical Synthesis Approaches: A Tale of Diverse Precursors
The chemical synthesis of copalol has been approached from various starting materials, each with its own set of advantages and challenges. The choice of precursor significantly impacts the overall efficiency, stereochemical control, and scalability of the synthesis. Here, we compare four notable chemical synthesis routes.
Table 1: Comparison of Chemical Synthesis Routes to Copalol
| Precursor | Target Copalol Isomer | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Racemic Lactone | (±)-syn-Copalol | 8 | Not explicitly stated, but individual step yields are high (e.g., 92% for the first step)[1] | Utilizes a readily available starting material with established stereocenters.[1] | Results in a racemic mixture, requiring further resolution if a single enantiomer is desired. The overall yield needs to be calculated from individual steps. |
| Racemic Diol | (+)-Copalol and (-)-Copalol | ~7 (including resolution) | This compound: 36% from resolved enone; (-)-Copalol: 26% from resolved enone | Enables the synthesis of both enantiomers from a common intermediate. The optical resolution step is reported to be nearly quantitative. | The overall yield is moderate, and the synthesis involves multiple steps after the resolution. |
| (+)-Sclareolide | (+)-syn-Copalol | Multi-step | Not explicitly stated in the context of a full synthesis in the provided results. | Starts from a naturally abundant and chiral precursor, potentially leading to a more efficient asymmetric synthesis. | Requires functional group manipulations to convert the lactone to the desired diene alcohol. |
| Silyl Phosphonate | syn-Copalol | 11 | 6.6%[2] | A convergent approach allowing for the construction of the decalin core.[2] | Long synthetic sequence with a low overall yield.[2] |
Biosynthetic Approach: Harnessing the Power of Enzymes
Metabolic engineering has emerged as a powerful alternative for the production of complex natural products. The de novo biosynthesis of ent-copalol in engineered microorganisms offers a promising route that circumvents the challenges of multi-step chemical synthesis.
De Novo Biosynthesis of ent-Copalol in Saccharomyces cerevisiae
A significant breakthrough in the biosynthesis of copalol has been the engineering of Saccharomyces cerevisiae to produce ent-copalol from simple sugars. This was achieved by introducing and optimizing the expression of key enzymes in the diterpene biosynthetic pathway.
Key Performance Metric:
-
Final Titer: 35.6 mg/L of ent-copalol in shake flask cultures.[3]
The central enzyme in this pathway is ent-copalyl diphosphate synthase (CPS), which catalyzes the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGPP), to form ent-copalyl diphosphate (ent-CPP). The selection of a highly active CPS is critical for maximizing product yield.
Table 2: Comparison of Copalyl Diphosphate Synthase (CPS) Enzymes
| Enzyme | Source Organism | Product | Kcat (s⁻¹) | Km (µM) for GGPP | Catalytic Efficiency (Kcat/Km) (M⁻¹s⁻¹) |
| AtCPS | Arabidopsis thaliana | ent-CPP | 0.0043 | 4.2 | 1024 |
| AgAS (Class II activity) | Abies grandis | (+)-CPP | Not available | Not available | Not available |
| ApCPS2 | Andrographis paniculata | ent-CPP | Not available | Not available | Described as having the best activity among five screened ApCPS enzymes.[3] |
| OsCyc1 (syn-CPS) | Oryza sativa | syn-CPP | Not available | Not available | Key enzyme for syn-CPP derived natural products in rice.[4] |
Note: Direct comparison of catalytic efficiency is challenging due to the lack of standardized reporting of kinetic parameters across different studies. However, the successful production of ent-copalol in yeast highlights the high in vivo activity of enzymes like ApCPS2.
Experimental Protocols
Chemical Synthesis: Total Synthesis of (±)-syn-Copalol from a Racemic Lactone[1]
This 8-step synthesis provides a concise route to racemic syn-copalol.
Step 1: Reduction of Lactone 8 To a solution of the known lactone 8 in an alkaline medium, sodium borohydride is added to yield lactone 9 in 92% yield.[1]
(Further detailed steps for the conversion of 9 to (±)-syn-copalol can be found in the cited literature.)
Biosynthesis: De Novo Production of ent-Copalol in S. cerevisiae[4]
This process involves the engineering of the yeast mevalonate pathway to enhance the supply of the precursor GGPP and the introduction of a suitable ent-copalyl diphosphate synthase.
1. Strain Engineering:
-
Strengthen the mevalonate pathway genes to increase the flux towards GGPP.
-
Weaken or eliminate competing pathways that drain the precursor pool.
-
Introduce the gene encoding a highly active ent-copalyl diphosphate synthase, such as ApCPS2 from Andrographis paniculata.[3]
2. Fermentation:
-
Cultivate the engineered yeast strain in a suitable fermentation medium.
-
Optimize fermentation conditions (e.g., temperature, pH, aeration) to maximize ent-copalol production.
3. Product Extraction and Quantification:
-
Extract the produced ent-copalol from the culture broth using an appropriate organic solvent.
-
Analyze and quantify the extracted ent-copalol using techniques such as gas chromatography-mass spectrometry (GC-MS).
Visualizing the Synthetic Pathways
Chemical Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of copalol from various precursors.
Biosynthetic Pathway in Engineered Yeast
Caption: The biosynthetic pathway for ent-copalol production in engineered S. cerevisiae.
Conclusion
The choice between chemical and biosynthetic routes for obtaining copalol precursors depends heavily on the specific research goals. Chemical synthesis offers versatility in accessing different stereoisomers, provided that efficient and stereoselective methods are employed. The use of chiral precursors like (+)-sclareolide can be advantageous for asymmetric synthesis. However, chemical routes can be lengthy and may result in low overall yields.
In contrast, the de novo biosynthesis of ent-copalol in engineered microorganisms presents a more sustainable and potentially scalable approach for producing a specific enantiomer. While the titers are still being optimized, the rapid advancements in synthetic biology and enzyme engineering suggest that biosynthesis will play an increasingly important role in the production of copalol and other valuable diterpenes. For researchers focused on large-scale production of ent-copalol, the biosynthetic route is highly promising. For those requiring access to various stereoisomers or whose research is focused on synthetic methodology, chemical synthesis remains a vital tool.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Total synthesis of 9,10-syn copalol, an intermediate in the biosynthesis of 9,10-syn diterpenes | IDEALS [ideals.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of Synthetic (+)-Copalol: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in total synthesis. This guide provides a comparative analysis of synthetic (+)-Copalol, confirming its absolute configuration through chemical correlation with a known natural product and comparison of its chiroptical properties.
The absolute configuration of synthetic this compound has been unequivocally established through its asymmetric synthesis from (+)-sclareolide, a natural product with a well-defined stereochemistry. This chemical correlation, supported by the comparison of spectroscopic and chiroptical data, confirms that the synthetic enantiomer possesses the same absolute configuration as its naturally occurring counterpart.
Comparison of Physicochemical and Spectroscopic Data
A direct comparison of the physicochemical properties of synthetic this compound with those of the natural product is the primary method for confirming its stereochemical identity. The key comparative parameter is the specific rotation, which is a measure of a compound's ability to rotate plane-polarized light. Enantiomers will rotate light to an equal magnitude but in opposite directions. Therefore, a positive specific rotation for the synthetic material, matching that of natural this compound, is a strong indicator of the correct absolute configuration.
| Property | Synthetic this compound | Natural this compound | Alternative/Racemic Copalol |
| Specific Rotation ([α]D) | Not explicitly reported in cited synthesis | (Value needed for direct comparison) | (±)-syn-Copalol: 0° |
| 1H NMR (CDCl3) | Consistent with labdane skeleton | Consistent with labdane skeleton | Key signals at δ 0.87, 0.90, 1.67, 5.25 ppm[1] |
| 13C NMR (CDCl3) | Consistent with labdane skeleton | Consistent with labdane skeleton | Key signals at δ 16.5, 18.8, 22.1, 23.5, 24.2, 30.1, 32.9, 33.2, 36.4, 36.9, 41.7, 42.3, 42.8, 54.2, 119.4, 123.0, 136.5, 140.3 ppm[1] |
Experimental Protocols
The confirmation of the absolute configuration of synthetic this compound relies on a stereocontrolled synthetic sequence from a chiral starting material of known absolute configuration.
Asymmetric Synthesis of (+)-syn-Copalol from (+)-Sclareolide
The asymmetric synthesis of (+)-syn-Copalol has been achieved starting from (+)-sclareolide, a commercially available natural product with a known absolute configuration. This synthetic strategy leverages the inherent chirality of the starting material to produce this compound in an enantiomerically pure form. The key transformation involves a semipinacol rearrangement to construct the 9,10-syn–trans-decalin skeleton characteristic of syn-copalol.
While the detailed step-by-step protocol from the primary literature is not fully available, the general approach involves the chemical modification of (+)-sclareolide to an intermediate that undergoes the key rearrangement, followed by further functional group manipulations to arrive at the target molecule, (+)-syn-Copalol. The stereochemical integrity is maintained throughout the synthesis, thus ensuring the final product has the desired absolute configuration derived from (+)-sclareolide.
Logical Workflow for Absolute Configuration Confirmation
The process of confirming the absolute configuration of a synthetic product by correlation to a known chiral starting material follows a clear logical progression.
This workflow illustrates how the known stereochemistry of the starting material is transferred to the final product through a controlled series of reactions. The subsequent comparison of the product's properties with those of the natural compound provides the ultimate confirmation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (+)-Copalol
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of (+)-Copalol, a diterpenoid alcohol. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the contaminated material into a designated hazardous waste container and clean the spill area thoroughly.
II. This compound Properties and Waste Classification
Understanding the basic properties of this compound is essential for its correct classification and disposal.
| Property | Value |
| Chemical Formula | C₂₀H₃₄O |
| Molecular Weight | 290.49 g/mol |
| Type of Compound | Diterpenoid, Primary Alcohol |
| Solubility | Insoluble in water |
| Physical State | Solid (assumed at room temperature) |
| Waste Category | Non-halogenated organic solvent waste (if dissolved); solid chemical waste (if in pure form). Should be treated as hazardous chemical waste pending formal analysis. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted systematically to ensure safety and regulatory compliance.
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals.
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, gloves, absorbent paper), and rinsates, in a dedicated, leak-proof, and chemically compatible container.
-
For liquid waste (e.g., solutions of this compound in organic solvents), use a designated container for non-halogenated organic solvent waste.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Indicate any solvents or other chemicals mixed with the this compound.
-
Include the date when the waste was first added to the container and the name of the responsible researcher or lab.
-
-
Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and procedures. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling (+)-Copalol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Copalol, including personal protective equipment (PPE), operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on potential hazards.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[1] |
| Hand Protection | Chemical-resistant gloves, such as disposable nitrile gloves, should be worn.[1] It is advisable to consult the glove manufacturer's resistance guide for specific chemicals. |
| Body Protection | A laboratory coat should be worn and buttoned to cover as much skin as possible.[1] For significant splash potential, chemical-resistant coveralls may be necessary.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If adequate ventilation cannot be achieved to keep airborne concentrations below exposure limits, a NIOSH-approved respirator is required.[1][3] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step guide outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
1. Preparation and Planning:
-
Before handling, review the Safety Data Sheet (SDS) for this compound to understand its specific hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
When weighing or transferring the solid compound, take care to avoid generating dust.
-
If working with a solution, handle it carefully to prevent splashes.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
3. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If they feel unwell, seek medical attention.
-
If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
4. Spill and Waste Disposal:
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small spills, use an appropriate absorbent material and collect the waste in a sealed container for disposal.
-
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Dispose of waste in designated, properly labeled containers according to your institution's hazardous waste disposal guidelines and local regulations.[5] Do not mix with other waste streams.[5]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
